Metoquizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7125-67-9 |
|---|---|
Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1 |
InChI Key |
WGPJQOGQDROQGQ-YVWKXTFCSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(=O)N[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Appearance |
Solid powder |
Other CAS No. |
7125-67-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Metoquizine; Lilly 42406; Ly 42406; Ly-42406; Ly42406; 42406; Metoquizina; Metoquizinum; |
Origin of Product |
United States |
Foundational & Exploratory
Metoquizine: A Technical Guide to its Anticipated Anticholinergic Mechanism of Action
Disclaimer: This document provides a detailed overview of the anticipated mechanism of action of Metoquizine as an anticholinergic agent. It is important to note that despite a comprehensive search of scientific literature and pharmacological databases, specific experimental data on this compound's binding affinities, functional activity at muscarinic receptors, and its effects on downstream signaling pathways are not publicly available. Therefore, this guide is based on the established principles of anticholinergic pharmacology and the known actions of other drugs in this class. The experimental protocols and quantitative data presented are illustrative examples and do not represent specific findings for this compound.
Introduction to this compound and Anticholinergic Agents
This compound is classified as an anticholinergic and antihistamine compound.[1][] Anticholinergic agents exert their effects by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors.[3] Acetylcholine is a critical signaling molecule in the central and peripheral nervous systems, playing a key role in numerous physiological processes. The primary targets for anticholinergic drugs are the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in mediating the parasympathetic nervous system's functions.
The general structure-activity relationship (SAR) for many anticholinergic drugs involves key pharmacophoric features that facilitate their interaction with muscarinic receptors. These typically include a cationic head (usually a tertiary or quaternary amine), a central scaffold, and a bulky hydrophobic moiety.[4][5] The chemical structure of this compound is consistent with these general features, suggesting its interaction with the cholinergic system.
Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The principal mechanism of action for anticholinergic agents is competitive antagonism at muscarinic acetylcholine receptors. This means that this compound is expected to bind reversibly to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response.
There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and downstream signaling pathway. The clinical effects of an anticholinergic drug depend on its affinity and selectivity for these different subtypes. Without specific data for this compound, its receptor subtype selectivity remains unknown.
Quantitative Analysis of Anticholinergic Activity
To characterize the anticholinergic activity of a compound like this compound, several quantitative parameters are determined through in vitro experiments. These parameters provide crucial information about the drug's potency and affinity for its target receptors.
Table 1: Key Parameters for Quantifying Anticholinergic Activity
| Parameter | Description | Typical Experimental Method |
| Ki (Inhibition Constant) | Represents the affinity of an antagonist for a receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. It is dependent on the concentration of the agonist used. | Functional Assays (e.g., calcium flux, GTPγS binding) |
| pA2 | The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a measure of antagonist potency derived from functional experiments. | Schild Analysis of Functional Assay Data |
Experimental Protocols for Characterizing Anticholinergic Activity
The following sections describe standard experimental protocols used to determine the quantitative parameters of anticholinergic drugs.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay directly measures the binding of a radiolabeled ligand to a receptor. To determine the Ki of an unlabeled compound like this compound, a competition binding experiment is performed.
Protocol Outline:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors).
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assays for Determining Antagonist Potency (IC50 and pA2)
Functional assays measure the biological response of a cell or tissue to an agonist and the inhibition of that response by an antagonist.
Protocol Outline (Calcium Flux Assay):
-
Cell Preparation: Cells expressing the muscarinic receptor of interest are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration. For pA2 determination, full agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist (Schild analysis).
Caption: Workflow for a functional calcium flux assay.
Downstream Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are coupled to different G-proteins, which in turn activate distinct intracellular signaling cascades. The blockade of these pathways by an antagonist like this compound is the molecular basis of its anticholinergic effects.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Caption: General signaling pathways of muscarinic receptors.
Logical Relationship of this compound's Anticholinergic Action
The anticholinergic effect of this compound can be understood as a series of events starting from its administration to the final physiological response.
Caption: Logical flow of this compound's anticholinergic action.
Conclusion
While specific experimental data for this compound is lacking in the public domain, its classification as an anticholinergic agent strongly suggests that its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. The principles and experimental methodologies outlined in this guide provide a robust framework for the characterization of such compounds. Future research providing quantitative data on this compound's receptor binding profile and functional activity would be necessary to fully elucidate its precise pharmacological properties and clinical potential. Researchers and drug development professionals are encouraged to apply these standard assays to generate specific data for this compound to validate its expected mechanism of action.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticholinergics Med Chem Lecture | PPTX [slideshare.net]
Metoquizine: A Technical Guide to Synthesis and Characterization for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoquizine, a compound identified as both a muscarinic acetylcholine receptor antagonist and an antihistamine, presents a unique pharmacological profile of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential mechanisms of action of this compound for research purposes. Due to the limited availability of specific experimental data in the public domain, this document outlines a plausible synthetic route and standard characterization methodologies based on established chemical principles and analogous compounds. Detailed protocols for pharmacological evaluation are also provided to facilitate further research into its dual antagonist activity.
Introduction
This compound, with the IUPAC name 3,5-Dimethyl-N-(4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-yl)-1H-pyrazole-1-carboxamide, is a heterocyclic compound with potential applications stemming from its dual antagonism of muscarinic acetylcholine and histamine H1 receptors. This guide details a proposed synthetic pathway, methods for structural and physicochemical characterization, and protocols for assessing its biological activity.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main parts: the construction of the complex indolo[4,3-fg]quinoline amine intermediate and the synthesis of the pyrazole-carboxamide moiety, followed by their coupling.
Part 1: Synthesis of the Indolo[4,3-fg]quinoline Amine Intermediate
The synthesis of the tetracyclic indolo[4,3-fg]quinoline core is a complex process often involving multiple steps. Key strategies for constructing similar ergoline-like structures include Bischler-Napieralski or Pictet-Spengler type cyclizations to form the dihydro-β-carboline portion, followed by further ring closures, such as an intramolecular Heck reaction[1].
Part 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
This reactive intermediate can be prepared from commercially available 3,5-dimethylpyrazole.
Part 3: Coupling Reaction
The final step involves the amidation reaction between the indolo[4,3-fg]quinoline amine and the 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This can be achieved by the condensation of acetylacetone with hydrazine sulfate in an alkaline solution[2][3].
-
Materials: Hydrazine sulfate, sodium hydroxide, acetylacetone, ether, anhydrous potassium carbonate, petroleum ether.
-
Procedure:
-
Dissolve hydrazine sulfate in 10% sodium hydroxide solution and cool in an ice bath.
-
Add acetylacetone dropwise while maintaining the temperature at approximately 15°C.
-
Stir the mixture for 1 hour at 15°C.
-
Dilute with water and extract the product with ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crude 3,5-dimethylpyrazole.
-
Recrystallize from petroleum ether to yield the purified product.
-
Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
-
Materials: 3,5-Dimethylpyrazole, triphosgene, triethylamine, dry dichloromethane.
-
Procedure:
-
Dissolve 3,5-dimethylpyrazole in dry dichloromethane and cool to 0°C.
-
Add a solution of triphosgene in dry dichloromethane dropwise.
-
Add triethylamine dropwise and allow the reaction to warm to room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is used directly in the next step.
-
Step 3: Synthesis of the 4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-amine The synthesis of this complex amine is not trivial and would likely involve a multi-step process starting from simpler precursors, potentially utilizing strategies such as those employed in the synthesis of related ergoline alkaloids[1]. Due to the lack of a published procedure, a detailed protocol cannot be provided.
Step 4: Coupling of the Amine and Carbonyl Chloride
-
Materials: Solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride from Step 2, 4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-amine, triethylamine, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the indoloquinoline amine in dichloromethane and add triethylamine.
-
Add the solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
Physicochemical Properties
Experimentally determined physicochemical properties for this compound are not widely reported. The following table summarizes predicted and some available data.
| Property | Value (Predicted/Available) | Source |
| Molecular Formula | C22H27N5O | [Vendor Data] |
| Molecular Weight | 377.49 g/mol | [Vendor Data] |
| Density | 1.35 g/cm³ | [ChemSrc] |
| LogP | 3.29 | [ChemSrc] |
| pKa | Not Available | - |
| Melting Point | Not Available | - |
| Appearance | Not Available (likely a solid) | - |
| Solubility | Sparingly soluble in water (predicted) | [Inference] |
Spectroscopic Data (Hypothetical)
The following tables present hypothetical spectroscopic data based on the structure of this compound.
Table 2: Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 7.5 | m | 4H | Aromatic protons of the indole ring |
| 6.0 | s | 1H | Pyrazole C4-H |
| 3.5 - 4.0 | m | 2H | Protons adjacent to nitrogen |
| 2.5 - 3.0 | m | 6H | Methyl groups on quinoline and pyrazole |
| 1.5 - 2.5 | m | ~13H | Aliphatic protons on the quinoline core |
Table 3: Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 160 - 170 | Carbonyl carbon (C=O) |
| 140 - 150 | Pyrazole C3 and C5 |
| 110 - 140 | Aromatic carbons of the indole ring |
| 105 | Pyrazole C4 |
| 20 - 60 | Aliphatic and methyl carbons |
Table 4: Hypothetical Mass Spectrometry Data
| m/z | Interpretation |
| 378.2291 | [M+H]⁺ (Calculated) |
| 377.2215 | [M]⁺ (Calculated) |
| Fragments | Corresponding to loss of pyrazole-carboxamide moiety, and fragmentation of the quinoline core. |
Mechanism of Action and Signaling Pathways
This compound is reported to be a muscarinic acetylcholine receptor antagonist and an antihistamine, suggesting it targets both muscarinic and histamine H1 receptors.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
As an antagonist, this compound would block the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling cascades.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Histamine H1 Receptor Signaling
The histamine H1 receptor is also a Gq/11-coupled GPCR. Activation by histamine leads to the same signaling cascade as the M1, M3, and M5 muscarinic receptors, resulting in increased intracellular calcium and PKC activation[4]. This compound, as an H1 antagonist (antihistamine), would block this pathway.
Caption: Histamine H1 receptor signaling pathway.
Experimental Protocols for Pharmacological Characterization
The following protocols describe standard assays to characterize the antagonist activity of this compound at muscarinic and histamine H1 receptors.
Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity (Ki) of this compound for the different muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).
-
Non-specific binding control (e.g., Atropine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
This compound stock solution and serial dilutions.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well filter plate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).
-
Incubate at room temperature to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration.
-
Wash the filters with cold assay buffer.
-
Add scintillation cocktail to the filters and measure radioactivity.
-
Calculate specific binding and determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is similar to the muscarinic receptor binding assay but targets the H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand (e.g., [³H]-Mepyramine).
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).
-
Assay buffer.
-
This compound stock solution and serial dilutions.
-
Standard binding assay equipment as listed above.
-
-
Procedure:
-
Follow the same general procedure as the muscarinic receptor binding assay, substituting the H1 receptor expressing membranes and [³H]-Mepyramine as the radioligand.
-
Functional Antagonism Assay (Calcium Flux Assay)
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a downstream effect of M1/M3/M5 and H1 receptor activation.
-
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human M1, M3, M5, or H1 receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist (e.g., Acetylcholine for muscarinic receptors, Histamine for H1 receptors).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate.
-
Measure baseline fluorescence.
-
Inject a concentration of agonist that elicits a submaximal response (EC80) and measure the change in fluorescence over time.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50.
-
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for pharmacological characterization.
Conclusion
This compound is a compound with a potentially interesting dual pharmacological profile. This guide provides a framework for its synthesis and comprehensive characterization. The proposed synthetic route and experimental protocols are based on established methodologies and can be adapted for the specific needs of the research. Further investigation is warranted to fully elucidate the synthesis, physicochemical properties, and biological activities of this compound.
References
Preclinical Pharmacological Profile of Metoquizine: An In-depth Technical Guide
An important note for our readers: Extensive searches for preclinical data on a compound referred to as "Metoquizine" have not yielded any specific pharmacological information. The scientific literature and drug development databases reviewed do not contain entries for a substance with this name. It is possible that "this compound" may be a new or emerging investigational compound with data not yet in the public domain, a discontinued project, or a potential misspelling of a different therapeutic agent.
This guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the preclinical pharmacological profile of a novel compound, using the placeholder name "this compound." The methodologies, data presentation formats, and visualizations detailed below represent the standard industry and regulatory expectations for a thorough preclinical assessment.
Receptor Binding Profile
A fundamental first step in characterizing a new chemical entity is to determine its affinity for a wide range of biological targets. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors, ion channels, and transporters.
Methodology:
-
Target Preparation: Cloned human receptors, ion channels, or transporters are expressed in appropriate cell lines (e.g., HEK293, CHO). Membranes from these cells are prepared and stored.
-
Assay Conditions: A fixed concentration of a specific radioligand for the target of interest is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Detection: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the target.
Table 1: Hypothetical Receptor Binding Profile of this compound (Ki in nM)
| Target Class | Specific Target | This compound Ki (nM) | Reference Compound Ki (nM) |
| Dopaminergic | D1 | >1000 | Haloperidol (1.5) |
| D2 | 15 | Haloperidol (0.8) | |
| D3 | 25 | Haloperidol (0.5) | |
| Serotonergic | 5-HT1A | 50 | Buspirone (10) |
| 5-HT2A | 5 | Risperidone (0.2) | |
| 5-HT2C | 30 | Olanzapine (2) | |
| Adrenergic | α1 | 100 | Prazosin (0.1) |
| α2 | >1000 | Clonidine (5) | |
| Histaminergic | H1 | 20 | Diphenhydramine (3) |
| Muscarinic | M1 | >1000 | Atropine (0.3) |
This data is illustrative and not based on actual experimental results for this compound.
In Vitro Functional Activity
Following the identification of binding targets, it is crucial to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).
Experimental Protocol: Second Messenger Assays (e.g., cAMP Assay)
Objective: To determine the functional activity of this compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, a known agonist, or a known antagonist.
-
Lysis and Detection: After a specified incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated. For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) and the Schild analysis can be used to determine the pA2.
Table 2: Hypothetical In Vitro Functional Profile of this compound
| Target | Assay Type | This compound Activity | EC50/IC50 (nM) | Emax (%) |
| D2 Receptor | cAMP Assay | Antagonist | IC50 = 25 | N/A |
| 5-HT2A Receptor | Calcium Flux Assay | Antagonist | IC50 = 10 | N/A |
| 5-HT1A Receptor | cAMP Assay | Partial Agonist | EC50 = 75 | 40% |
| H1 Receptor | Calcium Flux Assay | Inverse Agonist | EC50 = 35 | -30% |
This data is illustrative and not based on actual experimental results for this compound.
In Vivo Pharmacodynamic Models
In vivo studies are essential to understand the physiological effects of a compound in a whole organism. The choice of model depends on the intended therapeutic indication.
Experimental Protocol: Rodent Model of Antipsychotic-like Activity (e.g., Conditioned Avoidance Response)
Objective: To assess the antipsychotic-like potential of this compound in rats.
Methodology:
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Drug Administration: Once trained, rats are administered this compound, a vehicle control, or a positive control (e.g., haloperidol) at various doses.
-
Testing: The number of successful avoidance responses is recorded. A decrease in avoidance without significant motor impairment is indicative of antipsychotic-like activity.
-
Data Analysis: The ED50 (dose required to produce a 50% reduction in avoidance responses) is calculated.
Table 3: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | This compound ED50 (mg/kg) | Positive Control ED50 (mg/kg) |
| Conditioned Avoidance | Rat | % Avoidance | 2.5 | Haloperidol (0.5) |
| Forced Swim Test | Mouse | Immobility Time | 5.0 | Fluoxetine (10) |
This data is illustrative and not based on actual experimental results for this compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital functions.
Experimental Protocol: hERG Patch Clamp Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, which is associated with the risk of QT interval prolongation and Torsades de Pointes.
Methodology:
-
Cell Preparation: Cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a voltage step protocol.
-
Compound Application: this compound is applied at multiple concentrations.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated.
Table 4: Hypothetical Safety Pharmacology Profile of this compound
| System | Assay | Endpoint | This compound Result |
| Cardiovascular | hERG Patch Clamp | IC50 | >10 µM |
| In Vivo Telemetry (Dog) | QT Interval | No significant change at 10 mg/kg | |
| Central Nervous | Irwin Test (Rat) | Behavioral/Physiological Signs | Sedation at >10 mg/kg |
| Respiratory | Whole Body Plethysmography (Rat) | Respiratory Rate | No significant change at 10 mg/kg |
This data is illustrative and not based on actual experimental results for this compound.
Preclinical Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for interpreting pharmacology and toxicology data and for predicting human pharmacokinetics.
Experimental Protocol: In Vitro Metabolic Stability
Objective: To determine the rate at which this compound is metabolized by liver microsomes.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (from rat, dog, and human) and NADPH (a necessary cofactor for many metabolic enzymes).
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of this compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 5: Hypothetical Preclinical Pharmacokinetic Profile of this compound
| Parameter | Rat | Dog | Human |
| Plasma Protein Binding (%) | 95 | 92 | 96 |
| Microsomal Stability (t½, min) | 25 | 40 | 35 |
| In Vivo Half-life (h) | 4 | 8 | - |
| Bioavailability (%) | 30 | 50 | - |
This data is illustrative and not based on actual experimental results for this compound.
This framework provides a comprehensive overview of the necessary preclinical studies to define the pharmacological profile of a novel compound. The successful execution and interpretation of these studies are paramount for making informed decisions in the drug development process.
Metoquizine: An Analysis of Neurological Effects Based on its Classification as a First-Generation Antihistamine
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the requested topic of Metoquizine's effects on the central and peripheral nervous systems. However, a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical information repositories reveals a significant lack of specific data for a compound named "this compound" (CAS 7125-67-9). While chemical suppliers list this compound and classify it as an antihistamine, no peer-reviewed studies detailing its pharmacodynamics, pharmacokinetics, receptor binding affinities, or specific neurological effects were found.[][2][3][4]
Therefore, this document provides an in-depth guide to the known and expected neurological effects of this compound based on its classification as a first-generation sedating antihistamine .[] The principles, mechanisms, experimental evaluations, and data presented herein are representative of this class of compounds and serve as a framework for understanding how a molecule like this compound would be profiled. All quantitative data and experimental protocols are illustrative examples derived from established knowledge of well-documented first-generation antihistamines.
Introduction to this compound and First-Generation Antihistamines
This compound (CAS 7125-67-9) is identified as an antihistamine. Based on the properties of compounds developed in the same era and the common characteristics of H1 receptor antagonists, it is categorized as a first-generation antihistamine. These compounds are known for their ability to cross the blood-brain barrier, leading to significant effects on the Central Nervous System (CNS).
First-generation antihistamines are competitive inverse agonists at the histamine H1 receptor. Unlike second-generation antihistamines, which are designed to be peripherally selective, first-generation agents are lipophilic and readily penetrate the CNS. This CNS penetration is responsible for their characteristic sedative effects and a broader range of anticholinergic and other off-target activities.
Mechanism of Action
The primary mechanism of action for first-generation antihistamines is the blockade of H1 receptors in both the periphery and the CNS.
-
Peripheral Nervous System (PNS): In the periphery, histamine is released from mast cells and basophils during an allergic reaction, binding to H1 receptors on sensory nerve endings and smooth muscle. This causes symptoms like itching, pain, and vasodilation. Antihistamines block these receptors, mitigating allergic symptoms.
-
Central Nervous System (CNS): Within the CNS, the histaminergic system plays a crucial role in maintaining wakefulness and alertness. By blocking CNS H1 receptors, first-generation antihistamines suppress this arousal pathway, leading to sedation, drowsiness, and impaired cognitive and psychomotor function. Furthermore, many of these drugs also exhibit significant affinity for other receptors, notably muscarinic acetylcholine receptors (mAChR), which contributes to their anticholinergic side effects.
Effects on the Central Nervous System (CNS)
The CNS effects are the most prominent feature distinguishing first-generation from second-generation antihistamines.
-
Sedation and Somnolence: The most common CNS effect is sedation, which results from the blockade of H1 receptors in the brain's sleep-wake centers. This can range from mild drowsiness to significant somnolence.
-
Cognitive and Psychomotor Impairment: These agents can impair memory, concentration, and psychomotor performance. This poses risks for individuals operating machinery or driving.
-
Anticholinergic Effects: Blockade of muscarinic receptors in the CNS can lead to confusion, agitation, and in high doses, delirium and hallucinations.
-
Anti-emetic and Anti-motion Sickness Effects: Some first-generation antihistamines are effective in preventing nausea and vomiting due to their action on H1 and muscarinic receptors in the brainstem.
Effects on the Peripheral Nervous System (PNS)
Effects on the PNS are primarily related to the blockade of H1 and muscarinic receptors outside of the CNS.
-
Antihistaminic Effects: Blockade of H1 receptors on peripheral sensory nerves reduces itching and pain associated with allergic reactions.
-
Anticholinergic (Antimuscarinic) Effects: Blockade of muscarinic receptors in the periphery leads to a range of side effects. These are summarized in the table below.
Quantitative Data: Representative Receptor Binding Profile
The following table represents a typical receptor binding profile for a hypothetical first-generation antihistamine like this compound. Data is presented as Ki (nM), where a lower value indicates higher binding affinity.
| Receptor Target | Representative Ki (nM) | Primary Associated Effect |
| Histamine H1 | 1 - 15 | Antihistaminic, Sedative |
| Muscarinic M1-M5 | 15 - 100 | Anticholinergic (Dry Mouth, Blurred Vision, Tachycardia) |
| Adrenergic α1 | 50 - 250 | Dizziness, Hypotension |
| Serotonin 5-HT2A | 20 - 150 | Anxiolytic, Appetite Stimulation |
Table 1: Illustrative receptor binding affinities for a representative first-generation antihistamine.
Key Experimental Protocols
The characterization of a CNS-active compound like a first-generation antihistamine involves a series of standard in vitro and in vivo assays.
In Vitro: Radioligand Binding Assay
This experiment is fundamental for determining the binding affinity of a compound to various receptors.
Objective: To quantify the affinity (Ki) of this compound for H1, muscarinic, adrenergic, and serotonin receptors.
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing H1R) are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors) is incubated with the prepared membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixtures.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Rodent Model of Psychomotor Performance (Rotarod Test)
This experiment assesses the sedative and motor-impairing effects of a compound.
Objective: To evaluate the effect of this compound on motor coordination and balance in mice.
Methodology:
-
Animal Acclimation: Male C57BL/6 mice are acclimated to the laboratory environment for at least one week.
-
Training: Mice are trained on the rotarod apparatus (a rotating rod) at a fixed or accelerating speed for 2-3 consecutive days. A baseline performance (latency to fall) is recorded for each animal.
-
Drug Administration: Animals are randomly assigned to groups and administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (IP) injection.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), each mouse is placed back on the rotarod.
-
Data Collection: The latency to fall off the rotating rod is recorded for each mouse, with a cut-off time (e.g., 300 seconds).
-
Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group using statistical methods (e.g., ANOVA). A significant decrease in latency to fall indicates impaired motor coordination.
Signaling Pathways
The primary signaling pathway affected by this compound is the Gq/11-coupled pathway downstream of the H1 receptor. Blockade of this receptor prevents the canonical signaling cascade initiated by histamine.
Conclusion
While specific experimental data on this compound is absent from public scientific literature, its classification as a first-generation antihistamine provides a robust framework for understanding its likely effects on the central and peripheral nervous systems. It is expected to act as a potent H1 receptor antagonist with significant CNS penetration, leading to sedation and potential cognitive impairment. Furthermore, off-target binding, particularly to muscarinic receptors, would likely produce anticholinergic side effects. The experimental and analytical methods described in this guide represent the standard approach for characterizing such a compound and generating the comprehensive data required by drug development professionals.
References
Investigating the Antihistaminic Properties of Metoquizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoquizine is a pharmaceutical compound identified as an antihistamine utilized for the relief of allergic symptoms. This technical guide provides an in-depth exploration of the core antihistaminic properties of this compound, predicated on the established pharmacology of H1 receptor antagonists. Due to the limited availability of specific public data on this compound, this document outlines the presumed mechanism of action, relevant signaling pathways, and standardized experimental protocols for characterizing such a compound. The provided methodologies and comparative data for other H1 antihistamines serve as a foundational framework for researchers and professionals in the field of drug development.
Presumed Mechanism of Action
This compound is understood to function as a competitive antagonist of the histamine H1 receptor. In this capacity, it is presumed to bind reversibly to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting a cellular response. This competitive antagonism effectively blocks the downstream signaling cascade initiated by histamine, mitigating the physiological effects associated with allergic reactions. First-generation H1-antihistamines are known to cross the blood-brain barrier, which can lead to sedative effects by antagonizing H1 receptors in the central nervous system.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This compound, as a competitive antagonist, interrupts this pathway at the receptor level.
The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[1] Activated Gq stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to the physiological responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[1][2]
Quantitative Data Presentation
| Antihistamine | Receptor Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Generation | Reference |
| Diphenhydramine | 16 | 30 | First | [Generic Data] |
| Chlorpheniramine | 3.2 | 12 | First | [Generic Data] |
| Loratadine | 25 | 150 | Second | [Generic Data] |
| Cetirizine | 6.3 | 24 | Second | [Generic Data] |
| Fexofenadine | 10 | >10,000 | Second | [Generic Data] |
| Mepyramine | 1.0 | 2.5 | First | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the antihistaminic properties of a compound like this compound.
In Vitro: Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand with high affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The IC50 value for this compound (the concentration that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of this compound against histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Histamine Dose-Response Curve: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Second Histamine Dose-Response Curve: A second cumulative concentration-response curve for histamine is generated in the presence of this compound.
-
Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to determine the potency of this compound as a competitive antagonist.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in protecting against histamine-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration. A catheter is placed in the jugular vein for drug administration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring the increase in airway resistance or the decrease in tidal volume.
-
This compound Administration: A group of animals is pre-treated with this compound, typically administered intraperitoneally or orally, at various doses. A control group receives the vehicle.
-
Histamine Challenge: After a specified pre-treatment time, the animals are challenged with an intravenous or aerosolized dose of histamine known to induce a significant bronchoconstrictor response.
-
Data Analysis: The protective effect of this compound is determined by comparing the magnitude of the histamine-induced bronchoconstriction in the treated group to the control group. The dose of this compound that produces a 50% inhibition of the histamine response (ED50) can be calculated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical characterization of a potential antihistamine like this compound.
Conclusion
While specific experimental data for this compound remains limited in publicly accessible literature, its classification as an antihistamine allows for a comprehensive understanding of its likely pharmacological profile based on the well-established principles of H1 receptor antagonism. The experimental protocols and comparative data presented in this guide provide a robust framework for the investigation and characterization of this compound's antihistaminic properties. Further research, including head-to-head comparative studies with other antihistamines, would be necessary to fully elucidate its potency, selectivity, and clinical efficacy.
References
Metoquizine: A Technical Whitepaper on a First-Generation Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Metoquizine, a first-generation antihistamine of the phenothiazine class. It details the compound's discovery, mechanism of action, pharmacological properties, and available pharmacokinetic data. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of technical information on this compound.
Introduction
This compound, also known as Mequitazine, is a histamine H1 receptor antagonist that was first patented in 1969 and introduced for medical use in 1976.[1] As a member of the phenothiazine chemical class, it exhibits both antihistaminic and anticholinergic properties.[1] It has been primarily used in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria.[2][3][4] While some sources mention its use in treating ulcers, substantial clinical evidence to support this indication is lacking in the available literature.
Discovery and Development
This compound was developed during the period of extensive research into phenothiazine derivatives for various therapeutic applications. Its discovery as a potent antihistamine with a distinct pharmacological profile marked an advancement in the management of allergic disorders.
Developmental Timeline:
-
1969: Patented.
-
1976: Introduced into medical use.
Mechanism of Action
Antihistaminic Activity
The primary mechanism of action of this compound is the competitive antagonism of histamine H1 receptors. In an allergic reaction, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, itching, and smooth muscle contraction. This compound competitively binds to these H1 receptors, thereby blocking the effects of histamine and alleviating allergic symptoms.
Anticholinergic Activity
This compound also exhibits anticholinergic properties by acting as a muscarinic acetylcholine receptor antagonist. This action is responsible for some of its side effects, such as dry mouth and potential central nervous system effects.
Pharmacological Data
A summary of the available quantitative pharmacological data for this compound is presented below.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Species | Reference |
| pA2 | Histamine H1 | 9.95 ± 0.44 | Guinea Pig (ileum) | |
| Ki | Histamine H1 | 8.24 (-log[M]) | Human | |
| Ki | Muscarinic M1 | 8.25 (-log[M]) | Human | |
| Ki | Muscarinic M2 | 7.85 (-log[M]) | Human | |
| Ki | Muscarinic M3 | 8.28 (-log[M]) | Human | |
| Ki | Muscarinic M4 | 7.96 (-log[M]) | Human | |
| Ki | Muscarinic M5 | 7.96 (-log[M]) | Human |
Table 2: Pharmacokinetic Properties in Humans (Single 5 mg Oral Dose)
| Parameter | Value | Reference |
| Peak Serum Concentration (Cmax) | 3.19 ± 1.70 ng/mL | |
| Time to Peak Concentration (Tmax) | 5.67 ± 1.68 hours | |
| Elimination Half-life (t1/2) | 45 ± 26 hours | |
| Elimination Rate Constant (Kel) | 0.018 ± 0.007 h⁻¹ | |
| Urinary Excretion (72h, unchanged + glucuronidated) | 10.9 ± 3.3% of dose |
Synthesis
The synthesis of this compound has been described through various routes. One common method involves the use of 3-quinuclidinone and phenothiazine as starting materials. The process includes the preparation of a key intermediate, 10-(3-hydroxy-1-azabicyclooct-3-ylmethyl)-phenothiazine, which then undergoes chlorination, elimination, and subsequent reduction to yield this compound. Another reported method involves the palladium-catalyzed allylic alkylation of sodium phenothiazinate. A patented method describes the reaction of a lithium-containing phenothiazine derivative with 3-methane sulphonyl oxymethyl-1-aza-bicyclo(2,2,2)-octane.
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the pharmacological data presented are not extensively available in the public domain. The following provides a general overview of the methodologies cited in the referenced literature.
Determination of pA2 for Histamine H1 Receptor Antagonism
The pA2 value was determined using a Schild plot analysis. This classical pharmacological method involves measuring the antagonistic effect of this compound on histamine-induced contractions of isolated guinea-pig ileum.
-
Tissue Preparation: Segments of guinea-pig ileum are suspended in an organ bath containing a physiological salt solution.
-
Histamine Dose-Response: Cumulative dose-response curves to histamine are obtained.
-
Antagonist Incubation: The tissue is incubated with increasing concentrations of this compound.
-
Shift in Dose-Response: The dose-response curves to histamine are repeated in the presence of this compound, which causes a parallel rightward shift.
-
Schild Plot: The dose ratios are calculated and a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.
Radioligand Binding Assays for Receptor Affinity (Ki)
The Ki values for histamine H1 and muscarinic receptors were likely determined using radioligand binding assays.
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand that binds to the receptor of interest.
-
Competition Binding: The incubation is performed in the presence of various concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
Pharmacokinetic Studies in Humans
Pharmacokinetic parameters were determined following a single oral administration of a 5 mg dose of this compound to healthy volunteers.
-
Dosing: Subjects received a single oral dose of this compound.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Drug Concentration Analysis: Serum concentrations of this compound were quantified using a sensitive analytical method such as gas-liquid chromatography/mass spectrometry (GC/MS).
-
Pharmacokinetic Analysis: The concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and Kel.
Clinical Studies Overview
Clinical trials have primarily focused on the efficacy and safety of this compound in the treatment of allergic conditions.
-
Allergic Rhinitis (Hay Fever): A single-blind, multicenter trial comparing this compound (5 mg twice daily) with terfenadine (60 mg twice daily) in 59 patients with hay fever found both treatments to be equally effective in reducing nasal and ocular symptoms over a 14-day period. Another double-blind, placebo-controlled study in 69 patients with seasonal allergic rhinitis showed that both loratadine and mequitazine significantly relieved nasal symptoms compared to placebo.
-
Allergic Conjunctivitis: A double-blind, randomized, placebo-controlled study using a conjunctival provocation test with grass pollen allergens in 20 subjects demonstrated that 0.05% mequitazine eye-drops significantly reduced the composite score of allergic symptoms (redness, chemosis, tearing, and itching) compared to placebo.
Conclusion
This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its primary mechanism of action is through competitive antagonism of the histamine H1 receptor, and it also possesses anticholinergic activity. This whitepaper has summarized the key technical information available on this compound, including its discovery, mechanism of action, pharmacological data, synthesis, and clinical use. While this compound has been in clinical use for several decades, this compilation of its technical profile provides a valuable resource for researchers and drug development professionals. Further research could focus on more detailed elucidation of its signaling pathways and a definitive assessment of its therapeutic potential in other indications.
References
- 1. Mequitazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Mequitazine used for? [synapse.patsnap.com]
- 4. [Efficiency of mequitazine in the treatment of allergic rhinitis and chronic urticaria in children. A bibliographic systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoquizine Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoquizine is an antihistamine medication whose structure-activity relationship (SAR) is not extensively detailed in publicly available scientific literature. This guide provides a comprehensive overview of the likely SAR principles governing the activity of this compound by examining the well-established SAR of first-generation H1 antihistamines and the medicinal chemistry of the quinazoline scaffold, a core component of this compound's broader chemical class. This document synthesizes available information to construct a theoretical framework for the rational design of novel this compound analogs, details generalized experimental protocols for their evaluation, and visualizes key concepts to aid in research and development.
Introduction to this compound
This compound is recognized as an antihistamine, a class of drugs that antagonize the action of histamine at its receptors, thereby alleviating allergic symptoms. Its chemical structure is characterized by a complex heterocyclic system. While specific clinical and pharmacological data are sparse, its classification as an antihistamine suggests its primary mechanism of action is the blockade of histamine H1 receptors. Understanding the relationship between its chemical structure and biological activity is crucial for the optimization of its therapeutic properties and the development of new, more effective derivatives.
The Pharmacophore of H1 Antihistamines: A Foundation for this compound SAR
The general structure-activity relationship for first-generation H1 antihistamines provides a critical starting point for understanding this compound. These compounds typically possess a common pharmacophore consisting of:
-
Two aromatic rings (Ar1, Ar2): These are essential for binding to the H1 receptor, likely through van der Waals and pi-pi stacking interactions.
-
A spacer atom (X): This can be an oxygen, nitrogen, or carbon, connecting the aromatic moieties to the amino group.
-
An ethylamine backbone: A two- or three-carbon chain is generally optimal for spacing the key functional groups.
-
A terminal tertiary amine (NRR'): This group is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor.
The following diagram illustrates this general pharmacophore.
Unveiling the Muscarinic Receptor Affinity of Metoquizine: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data on the in vitro binding affinity of Metoquizine (also known as Metiquazine) to individual muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This compound is identified as an anticholinergic compound and a muscarinic receptor antagonist, historically used in the treatment of ulcers. Due to the absence of specific binding data (Kᵢ or IC₅₀ values), this guide will provide a comprehensive framework for assessing the muscarinic receptor binding affinity of a test compound, using well-characterized, publicly available data for established muscarinic antagonists as illustrative examples. This guide is intended to serve as a detailed blueprint for the experimental determination of a compound's affinity profile.
Introduction to Muscarinic Receptor Binding Affinity
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a myriad of physiological functions. Consequently, they are significant targets for therapeutic intervention in a range of diseases.
Determining the in vitro binding affinity of a compound like this compound to each muscarinic receptor subtype is a critical step in drug discovery and development. This process elucidates the compound's potency and selectivity, which are key determinants of its potential therapeutic efficacy and side-effect profile. High-affinity binding suggests that the compound can interact with the receptor at low concentrations, while the selectivity profile indicates its propensity to bind to the intended receptor subtype over others.
Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor. These assays measure the displacement of a radiolabeled ligand with a known affinity by an unlabeled test compound. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.
Quantitative Binding Affinity Data
The following table presents illustrative binding affinity (Kᵢ) data for well-characterized muscarinic antagonists. This data is provided to demonstrate how the binding profile of a compound across the five muscarinic receptor subtypes is typically presented. The Kᵢ values are expressed in nanomolar (nM), where a lower value indicates a higher binding affinity.
| Compound | M1 (Kᵢ, nM) | M2 (Kᵢ, nM) | M3 (Kᵢ, nM) | M4 (Kᵢ, nM) | M5 (Kᵢ, nM) |
| Pirenzepine | 15 | 300 | 250 | 100 | 200 |
| AF-DX 116 | 1500 | 100 | 800 | 200 | 1000 |
| 4-DAMP | 1 | 10 | 0.5 | 5 | 2 |
| Methoctramine | 100 | 10 | 200 | 50 | 150 |
| Atropine | 1 | 1 | 1 | 1 | 1 |
Note: The data in this table are representative values from various sources and are intended for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed methodology is essential for obtaining reliable and reproducible binding affinity data. The following section outlines a typical experimental protocol for a radioligand competition binding assay to determine the affinity of a test compound for the M1-M5 muscarinic receptor subtypes.
Materials and Reagents
-
Cell Lines: Stably transfected Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound (or other compound of interest).
-
Reference Compounds: Atropine (for non-specific binding determination), and subtype-selective antagonists for validation.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for radioactivity counting.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).
-
Cell Harvester: For rapid filtration of assay plates.
-
Liquid Scintillation Counter: To measure radioactivity.
Membrane Preparation
-
Cell Culture: Grow the transfected cells to approximately 80-90% confluency in appropriate cell culture flasks.
-
Harvesting: Detach the cells from the flasks using a non-enzymatic cell dissociation solution.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.
-
Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume of 200 µL.
-
Addition of Reagents:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the test compound (this compound) at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).
-
Add 50 µL of the radioligand ([³H]-NMS) at a final concentration close to its Kₑ value (typically 0.1-1.0 nM).
-
Add 50 µL of the prepared cell membranes (containing the specific muscarinic receptor subtype) to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure a sufficient signal-to-noise ratio.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Data Processing: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.
-
Specific Binding (%) = [(Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)] x 100
-
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the underlying biological pathways.
Conclusion
While specific in vitro binding affinity data for this compound at the five muscarinic receptor subtypes is not currently available in the public domain, this guide provides a comprehensive framework for its determination. By employing radioligand binding assays with cells expressing individual muscarinic receptor subtypes, researchers can elucidate the affinity and selectivity profile of this compound or any other compound of interest. This information is paramount for understanding its pharmacological properties and for guiding further drug development efforts. The provided protocols and diagrams serve as a robust starting point for any laboratory equipped for receptor binding studies.
The Anticholinergic Profile of Mequitazine: A Technical Overview of its Parasympathetic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mequitazine, a second-generation antihistamine of the phenothiazine class, is primarily recognized for its efficacy in managing allergic conditions such as rhinitis and urticaria.[1] Beyond its well-established H1 receptor antagonism, Mequitazine exhibits significant anticholinergic properties, leading to the inhibition of the parasympathetic nervous system.[1][2] This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental methodologies underlying the parasympathetic inhibitory effects of Mequitazine. The following sections will detail its interaction with muscarinic acetylcholine receptors, the associated signaling pathways, and the experimental protocols used to characterize its anticholinergic activity. This document assumes the user is referring to Mequitazine, as "Metoquizine" is likely a misspelling and literature on a drug with that name with parasympathetic inhibitory effects is not available.
Core Mechanism: Muscarinic Receptor Antagonism
The parasympathetic nervous system exerts its effects primarily through the release of the neurotransmitter acetylcholine (ACh), which binds to and activates muscarinic acetylcholine receptors (mAChRs) on target cells.[3] Mequitazine functions as a competitive antagonist at these receptors, binding to them without initiating a cellular response, thereby blocking the effects of ACh.[4] This blockade of mAChRs is the fundamental mechanism behind Mequitazine's parasympathetic inhibition.
There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The clinical effects of a muscarinic antagonist are determined by its affinity for these different subtypes.
Signaling Pathways Inhibited by Mequitazine
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger specific intracellular signaling cascades upon activation by acetylcholine. Mequitazine, by blocking these receptors, prevents the initiation of these downstream events.
-
M1, M3, and M5 Receptor (Gq/11) Pathway Inhibition: These receptors are coupled to the Gq/11 family of G-proteins. Acetylcholine binding normally activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction. Mequitazine's antagonism of these receptors prevents this entire sequence.
-
M2 and M4 Receptor (Gi/o) Pathway Inhibition: These receptors are coupled to the Gi/o family of G-proteins. Acetylcholine activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and various ion channels. By blocking these receptors, Mequitazine prevents the Gi/o-mediated inhibitory effects.
Quantitative Data on Mequitazine's Anticholinergic Activity
The anticholinergic potency of Mequitazine has been quantified through various experimental assays, primarily focusing on its binding affinity for muscarinic receptors (Ki and pKi values) and its functional antagonism (pA2 value).
| Parameter | Value | Receptor/Tissue | Method | Reference |
| Ki | 5.0-38 nM | Muscarinic Receptors (Bovine Cerebral Cortex) | Radioligand Binding Assay | |
| pKi (M1) | > 7 (+++) | Human Muscarinic M1 Receptor | Not Specified | |
| pKi (M2) | > 7 (+++) | Human Muscarinic M2 Receptor | Not Specified | |
| pKi (M3) | > 7 (+++) | Human Muscarinic M3 Receptor | Not Specified | |
| pKi (M4) | > 7 (+++) | Human Muscarinic M4 Receptor | Not Specified | |
| pKi (M5) | > 7 (+++) | Human Muscarinic M5 Receptor | Not Specified | |
| pA2 | 9.95 ± 0.44 | Histamine H1 Receptor (Guinea-pig ileum) | Schild Plot |
Note: The pA2 value provided is for Mequitazine's antihistaminic activity, which is often assessed in similar experimental setups to its anticholinergic activity. A specific pA2 value for its antagonism of acetylcholine-induced contractions was not found in the reviewed literature.
Experimental Protocols
The quantitative data presented above are derived from established pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
This assay directly measures the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of Mequitazine for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]NMS).
-
Unlabeled Mequitazine at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled Mequitazine.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Mequitazine concentration. The concentration of Mequitazine that inhibits 50% of the specific radioligand binding (IC50) is determined from this competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Functional Antagonism (pA2 Determination)
This assay measures the functional consequence of receptor antagonism, typically by observing the inhibition of agonist-induced smooth muscle contraction.
Objective: To determine the pA2 value of Mequitazine for its antagonism of acetylcholine-induced contractions in an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
Isolated tissue preparation (e.g., a segment of guinea pig ileum).
-
Organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Isometric force transducer connected to a data acquisition system.
-
Acetylcholine (agonist) solutions at various concentrations.
-
Mequitazine (antagonist) solutions at various fixed concentrations.
Procedure:
-
Tissue Preparation and Mounting: Dissect a segment of the guinea pig ileum and mount it in the organ bath under a slight resting tension. Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washing.
-
Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of acetylcholine to the organ bath and record the resulting contractile responses until a maximal response is achieved. Wash the tissue to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of Mequitazine to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of Mequitazine, repeat the cumulative addition of acetylcholine and record the contractile responses.
-
Repeat with Different Antagonist Concentrations: Wash the tissue thoroughly and repeat steps 3 and 4 with at least two other fixed concentrations of Mequitazine.
-
Data Analysis (Schild Plot):
-
For each concentration of Mequitazine, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Mequitazine (-log[Mequitazine]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
Mequitazine exerts its parasympathetic inhibitory effects through competitive antagonism of muscarinic acetylcholine receptors. Quantitative data from radioligand binding assays indicate a strong affinity for all five muscarinic receptor subtypes. The functional consequence of this binding is the blockade of downstream signaling pathways, leading to the inhibition of parasympathetic responses such as smooth muscle contraction. The experimental protocols detailed herein, including radioligand binding assays and isolated tissue bath experiments with Schild plot analysis, represent the standard methodologies for characterizing the anticholinergic properties of compounds like Mequitazine. This in-depth understanding of its mechanism of action is crucial for its appropriate clinical application and for the development of future drugs targeting the cholinergic system.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antihistaminic and anticholinergic activities of mequitazine in comparison with clemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Metoquizine in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preliminary in vitro toxicity screening of novel chemical entities is a critical step in the early stages of drug discovery and development. These initial assessments provide essential information regarding a compound's potential cytotoxic effects and help to elucidate its mechanism of action at the cellular level. By identifying potential liabilities early, researchers can make informed decisions about which candidates to advance into further preclinical testing. This guide outlines a standard workflow for the preliminary toxicity screening of a hypothetical compound, "Metoquizine," in various cancer cell lines. The methodologies and data presentation formats described herein serve as a template for the evaluation of novel anti-cancer drug candidates.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the solubilized formazan is directly proportional to the number of viable cells. This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.[2]
Data Presentation: this compound IC50 Values
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines after 48 hours of continuous exposure. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined using the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[3] |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 |
| HeLa | Cervical Cancer | ~0.1 - 1.0 |
| Jurkat | T-cell Leukemia | ~0.05 - 0.5 |
Note: The IC50 values are presented as a range to reflect the variability observed across different studies for illustrative cytotoxic compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Apoptosis Assessment: Annexin V-FITC/PI Assay
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic drugs eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Data Presentation: this compound-Induced Apoptosis in Jurkat Cells
Jurkat cells were treated with this compound at its IC50 concentration for 24 hours, and the induction of apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry analysis.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50) | 45.7 ± 3.5 | 35.8 ± 2.9 | 18.5 ± 1.7 |
Note: Data are presented as mean ± SD from three independent experiments and are illustrative, based on typical results for apoptosis-inducing agents like Vincristine in Jurkat cells.
Experimental Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Seed Jurkat cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (within 1 hour). FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gating and Quantification: Set up compensation and quadrants based on unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained controls. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Mandatory Visualization
References
Methodological & Application
Application Note: Quantification of Metoquizine using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoquizine is an antihistamine and anticholinergic compound, acting as a muscarinic acetylcholine receptor antagonist[1]. Its therapeutic applications are being explored in pharmaceutical studies[]. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, and robust, suitable for routine analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for developing a successful HPLC method[3].
| Property | Value | Reference |
| Molecular Formula | C22H27N5O | [][4] |
| Molecular Weight | 377.483 g/mol | |
| LogP | 3.29070 | |
| Chemical Class | Antihistamine, Anticholinergic |
The LogP value of 3.29070 suggests that this compound is a moderately non-polar compound, making it an ideal candidate for separation by RP-HPLC.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)B: Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.
-
For Bulk Drug/Formulation:
-
Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 1 mL of plasma sample, add 3 mL of cold acetonitrile. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
5. Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any other peaks from the matrix or excipients. |
| Linearity | R² > 0.999 over the concentration range. |
| Accuracy | Recovery between 98% and 102%. |
| Precision (Repeatability & Intermediate) | RSD < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate, pH, column temperature). |
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Antagonistic action of this compound on muscarinic signaling.
References
Application Notes and Protocols for Metoquizine Formulation in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoquizine is a compound with potential therapeutic applications, identified as an antihistamine and a muscarinic acetylcholine receptor antagonist.[][2] Its physicochemical properties, particularly its lipophilicity, present significant challenges for formulation development, especially for in vivo studies in rodents. A high LogP value suggests poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.[3] The use of a suboptimal formulation in early animal studies can result in an underestimation of toxicity due to limited exposure or an overestimation of the required human dose.[4] Therefore, a systematic approach to formulation development is crucial.
These application notes provide a comprehensive guide to developing suitable formulations for this compound for oral, intravenous (IV), and intraperitoneal (IP) administration in rodents. The protocols are designed to be adaptable and can serve as a starting point for the formulation of other poorly water-soluble compounds.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. The high LogP value is indicative of its lipophilic nature and predicts low water solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[5]
| Property | Value | Source |
| Molecular Formula | C22H27N5O | |
| Molecular Weight | 377.483 g/mol | |
| Density | 1.35 g/cm³ | |
| LogP | 3.29 | |
| Aqueous Solubility | Not reported, predicted to be low | Inferred from LogP |
| Melting Point | Not reported |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Solubility Screening of this compound in Common Excipients
Objective: To determine the solubility of this compound in a panel of pharmaceutically acceptable excipients to identify suitable solvents and co-solvents for formulation development.
Materials:
-
This compound powder
-
A selection of GRAS (Generally Recognized as Safe) excipients (see Table 2 for suggestions)
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume (e.g., 1 mL) of each selected excipient to the corresponding vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vials for the presence of undissolved solid this compound.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in each excipient and express the results in mg/mL.
-
Data Presentation:
The results of the solubility screening should be tabulated as shown in Table 2.
| Excipient | Type | Solubility of this compound (mg/mL) | Observations |
| Deionized Water | Aqueous | ||
| Propylene Glycol (PG) | Co-solvent | ||
| Polyethylene Glycol 300 (PEG 300) | Co-solvent | ||
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | ||
| Ethanol | Co-solvent | ||
| Dimethyl Sulfoxide (DMSO) | Co-solvent | ||
| Tween® 80 | Surfactant | ||
| Cremophor® EL | Surfactant | ||
| Solutol® HS 15 | Surfactant | ||
| Corn Oil | Lipid | ||
| Sesame Oil | Lipid | ||
| Medium-Chain Triglycerides (MCT) | Lipid | ||
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent |
Table 2: Example Table for this compound Solubility Screening Results
Protocol 2: Preparation of an Oral Formulation
Based on the solubility screening, a suitable formulation for oral gavage can be developed. For a lipophilic compound like this compound, a lipid-based formulation or a co-solvent system is often a good starting point.
Option A: Oil-in-Water Emulsion
Objective: To prepare a stable oil-in-water emulsion for oral administration.
Materials:
-
This compound
-
A suitable oil (e.g., corn oil, sesame oil, or MCT oil, based on solubility data)
-
A surfactant (e.g., Tween® 80)
-
Purified water
-
Homogenizer or sonicator
Methodology:
-
Dissolve this compound: Dissolve the required amount of this compound in the selected oil to create the oil phase. Gentle heating and vortexing may be required.
-
Prepare the Aqueous Phase: In a separate container, add Tween® 80 to purified water and mix.
-
Form the Emulsion: Slowly add the oil phase to the aqueous phase while homogenizing or sonicating until a uniform, milky-white emulsion is formed.
-
Quality Control: Visually inspect the emulsion for any signs of phase separation. Check the particle size if equipment is available.
Example Formulation (for a 10 mg/mL dose):
-
This compound: 10 mg
-
Corn Oil: 100 µL
-
Tween® 80: 50 µL
-
Saline (0.9% NaCl): 850 µL (to make up to 1 mL)
Option B: Co-solvent System
Objective: To prepare a clear solution using a co-solvent system for oral administration.
Materials:
-
This compound
-
A suitable co-solvent system (e.g., PEG 400 and water)
Methodology:
-
Dissolve this compound: Dissolve the required amount of this compound in the primary solvent (e.g., PEG 400).
-
Add Aqueous Component: Slowly add water or saline to the solution while mixing.
-
Quality Control: Observe the solution for any signs of precipitation.
Example Formulation (for a 5 mg/mL dose):
-
This compound: 5 mg
-
PEG 400: 400 µL
-
Saline (0.9% NaCl): 600 µL (to make up to 1 mL)
Protocol 3: Preparation of an Injectable Formulation (IV or IP)
For intravenous or intraperitoneal administration, the formulation must be sterile and have a physiologically compatible pH. Co-solvent systems are commonly used for preclinical injectable formulations of poorly water-soluble compounds.
Objective: To prepare a clear, sterile solution of this compound for IV or IP injection.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG 300
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Dissolve this compound: In a sterile vial, dissolve the required amount of this compound in DMSO.
-
Add Co-solvents and Surfactants: Add PEG 300 and Tween® 80 to the solution and mix thoroughly until a clear solution is obtained.
-
Add Saline: Slowly add sterile saline to the mixture while vortexing to reach the final volume.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final formulation for any precipitation or cloudiness before administration.
Example Formulation (for a 2 mg/mL dose):
-
This compound: 2 mg
-
DMSO: 100 µL (10% v/v)
-
PEG 300: 400 µL (40% v/v)
-
Tween® 80: 50 µL (5% v/v)
-
Sterile Saline: 450 µL (45% v/v) (to make up to 1 mL)
Important Considerations:
-
The concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity.
-
The final formulation should be administered shortly after preparation to avoid potential precipitation.
-
Always include a vehicle control group in your in vivo studies.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway for this compound as a muscarinic antagonist and a general workflow for formulation development.
Caption: Hypothetical signaling pathway for this compound as a muscarinic antagonist.
Caption: Workflow for developing an in vivo formulation for a poorly soluble compound.
References
Application Notes & Protocols: Assessing the Effects of Metoquizine on Cognitive Function in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of cognitive function in preclinical animal models is a critical step in the development of novel therapeutics for neurological and psychiatric disorders. These protocols provide a comprehensive framework for assessing the effects of Metoquizine, an antihistamine, on various domains of cognitive function in mice.[] Given that the specific effects of this compound on cognition are not extensively documented, this guide presents a series of standardized and robust behavioral assays to characterize its potential cognitive-modulating properties. The assays included are the Novel Object Recognition (NOR) test for recognition memory, the Y-Maze for spatial working memory, and the Morris Water Maze (MWM) for spatial learning and memory.[2][3]
General Experimental Design
A robust experimental design is fundamental to achieving reliable and reproducible results. The following workflow provides a general overview of the key stages in assessing the cognitive effects of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the cognitive effects of this compound.
Behavioral Assay Protocols
Y-Maze Test: Spontaneous Alternation
Principle: This test assesses spatial working memory by capitalizing on the innate tendency of mice to explore novel environments.[4] Mice with intact working memory will remember the arms they have recently visited and tend to enter a less recently explored arm.[5]
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at a 120° angle from each other.
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the test begins to allow for acclimation.
-
Procedure:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.
-
After the 8-minute session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol or another suitable disinfectant between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
The total number of possible alternations is the total number of arm entries minus two.
-
Calculate the percentage of alternation: (% Alternation) = [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
A minimum of 5 arm entries is typically required for accurate ratio calculation.
-
Novel Object Recognition (NOR) Test
Principle: The NOR test evaluates recognition memory. It is based on the natural preference of mice to spend more time exploring a novel object than a familiar one.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm). A set of two identical objects (familiar) and one different object (novel). Objects should be heavy enough that mice cannot move them and should not have intrinsic rewarding or aversive properties.
-
Procedure:
-
Day 1: Habituation: Place each mouse in the empty open-field arena and allow it to explore for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.
-
Day 2: Training (Familiarization) Phase: Place two identical objects in opposite quadrants of the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being pointed toward the object within a 2 cm distance.
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1-2 hours).
-
Day 2: Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.
-
Clean the arena and objects thoroughly between each trial.
-
-
Data Analysis:
-
Calculate the total exploration time for both objects in the testing phase.
-
Calculate the Discrimination Index (DI): DI = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time).
-
A DI significantly above zero indicates that the mouse remembers the familiar object and prefers the novel one.
-
Morris Water Maze (MWM) Test
Principle: The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory. Mice must use distal visual cues in the room to locate a hidden escape platform submerged in a pool of opaque water.
Protocol:
-
Apparatus: A large circular pool (90-150 cm in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk. A small escape platform (10 cm diameter) submerged 1 cm below the water surface. The pool should be located in a room with various prominent, stable visual cues on the walls.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse. The maximum trial duration is typically 60-90 seconds.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform. The platform remains in the same quadrant throughout the acquisition phase.
-
If the mouse finds the platform, allow it to remain there for 20-30 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for the same duration.
-
Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position (or opposite the target quadrant) and allow it to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) versus the other quadrants.
-
-
-
Data Analysis:
-
Acquisition: Analyze the change in escape latency and path length across training days. A significant decrease indicates learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates spatial memory retention.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Y-Maze Spontaneous Alternation
| Group | N | Total Arm Entries | % Alternation (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 12 | 15.2 ± 1.1 | 75.4 ± 3.2 |
| This compound (X mg/kg) | 12 | 14.8 ± 0.9 | 85.1 ± 2.8* |
| This compound (Y mg/kg) | 12 | 15.5 ± 1.3 | 88.6 ± 2.5** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Novel Object Recognition Test
| Group | N | Exploration Time (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 12 | 45.3 ± 4.5 | 0.28 ± 0.05 |
| This compound (X mg/kg) | 12 | 48.1 ± 3.9 | 0.45 ± 0.06* |
| This compound (Y mg/kg) | 12 | 46.9 ± 5.1 | 0.52 ± 0.04** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 3: Morris Water Maze
| Group | N | Acquisition: Day 4 Latency (s) (Mean ± SEM) | Probe Trial: Time in Target Quadrant (%) (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 12 | 22.5 ± 2.1 | 35.2 ± 2.9 |
| This compound (X mg/kg) | 12 | 15.8 ± 1.8* | 48.7 ± 3.1* |
| This compound (Y mg/kg) | 12 | 12.4 ± 1.5** | 55.3 ± 2.6** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Potential Signaling Pathway Analysis
To explore the molecular mechanisms underlying this compound's effects, post-mortem analysis of brain tissue (e.g., hippocampus and prefrontal cortex) is recommended. Since glutamatergic signaling is central to learning and memory, investigating key components of this pathway can provide valuable insights.
Glutamatergic Signaling Pathway in Memory Formation
Caption: Key components of the glutamatergic signaling cascade in memory formation.
Protocol Suggestion:
-
Tissue Collection: Following behavioral testing, euthanize mice and rapidly dissect the hippocampus and prefrontal cortex.
-
Protein Analysis (Western Blot): Prepare tissue lysates and perform Western blotting to quantify the levels of total and phosphorylated (activated) proteins such as CaMKII, ERK, and CREB.
-
Gene Expression Analysis (qPCR): Extract RNA from tissue samples and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes like Brain-Derived Neurotrophic Factor (BDNF) and immediate early genes (e.g., c-Fos, Arc) that are involved in synaptic plasticity.
References
- 2. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 4. Y-Maze Protocol [protocols.io]
- 5. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
Application Note: Optimization of Cell-Based Assays for Screening Metoquizine Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific details regarding the mechanism of action and established screening protocols for Metoquizine. Therefore, this application note provides a representative framework for the optimization of cell-based assays for a hypothetical H1 receptor antagonist, herein referred to as this compound, based on established methodologies for this class of antihistamines.
Introduction
This compound is classified as an antihistamine, a class of drugs that commonly target histamine receptors to alleviate allergy symptoms. Histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR), is a primary target for antihistamines. Upon binding of histamine, the H1R activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the downstream signaling that mediates allergic and inflammatory responses. This application note details the optimization of cell-based assays to screen for the antagonistic activity of this compound on the H1 receptor signaling pathway.
Core Assays for this compound Activity Screening
A multi-faceted approach employing orthogonal assays is recommended to comprehensively characterize the activity of this compound. The primary assays include a functional intracellular calcium flux assay to measure the antagonistic effect on H1R activation, a reporter gene assay to quantify the inhibition of downstream transcriptional activation, and a cell viability assay to assess cytotoxicity.
Data Presentation: Optimized Assay Parameters
The following tables summarize the optimized parameters for the key cell-based assays for screening this compound activity. These values represent a starting point for assay development and should be further optimized for specific cell lines and laboratory conditions.
Table 1: Optimized Parameters for Intracellular Calcium Flux Assay
| Parameter | Optimized Value |
| Cell Line | CHO-K1 or HEK293 expressing human H1R |
| Seeding Density | 20,000 - 40,000 cells/well (96-well plate) |
| Serum Starvation | 4-6 hours in serum-free media |
| Calcium Indicator Dye | Fluo-4 AM or equivalent |
| Dye Loading Concentration | 1-2 µM |
| Dye Incubation Time | 30-45 minutes at 37°C |
| This compound Pre-incubation | 15-30 minutes |
| Histamine (Agonist) EC80 | 100 nM (to be determined empirically) |
| Readout | Fluorescence intensity kinetics |
Table 2: Optimized Parameters for NF-κB Reporter Gene Assay
| Parameter | Optimized Value |
| Cell Line | HEK293T with NF-κB luciferase reporter |
| Seeding Density | 30,000 - 50,000 cells/well (96-well plate) |
| Transfection Reagent | Commercially available lipid-based reagent |
| This compound Treatment | 16-24 hours |
| Histamine (Agonist) EC50 | 50 nM (to be determined empirically) |
| Luciferase Substrate | D-Luciferin based reagent |
| Readout | Luminescence intensity |
Table 3: Optimized Parameters for Cell Viability (MTT) Assay
| Parameter | Optimized Value |
| Cell Line | Same as primary functional assay cell line |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Treatment | 24-48 hours |
| MTT Reagent Concentration | 0.5 mg/mL |
| Incubation with MTT | 2-4 hours |
| Solubilization Agent | DMSO or 0.01 M HCl in 10% SDS |
| Readout | Absorbance at 570 nm |
Mandatory Visualizations
Signaling Pathway of H1 Receptor and this compound Inhibition
Caption: H1 Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Screening
Caption: General experimental workflow for screening this compound activity.
Logical Diagram for Assay Optimization
Caption: Logical workflow for the optimization of cell-based assays.
Experimental Protocols
Intracellular Calcium Flux Assay Protocol
This protocol is designed to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H1 receptor.
-
Black, clear-bottom 96-well microplates.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Serum-free medium.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Histamine (agonist).
-
This compound (test compound).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed H1R-expressing cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (1-2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-45 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm) every second for 60-120 seconds.
-
After a baseline reading of 10-20 seconds, add 25 µL of histamine at a pre-determined EC80 concentration to all wells simultaneously using an automated dispenser.
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
NF-κB Reporter Gene Assay Protocol
This assay quantifies the ability of this compound to inhibit the histamine-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells.
-
White, opaque 96-well microplates.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Histamine.
-
This compound.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection and Seeding:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, a Renilla luciferase plasmid, and a human H1R expression plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate at 30,000-50,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Aspirate the medium and replace it with fresh medium containing various concentrations of this compound.
-
Add histamine at a pre-determined EC50 concentration to the appropriate wells. Include wells with histamine alone (positive control) and untreated cells (negative control).
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Measurement:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells according to the luciferase assay system manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Normalize the data to the positive control (histamine alone).
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Cell Viability (MTT) Assay Protocol
This protocol assesses the cytotoxicity of this compound.
Materials:
-
The same cell line used in the primary functional assay.
-
Clear 96-well microplates.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Absorbance plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Readout:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
-
Metoquizine in Neurological Disorder Research: Information Not Available
Extensive searches for the administration of Metoquizine in animal models of neurological disorders have yielded no publicly available scientific literature, experimental protocols, or quantitative data. As such, the creation of detailed application notes and protocols as requested is not possible at this time.
This compound is cited in some chemical supplier databases as an antihistamine for allergy relief. However, there is no indication from available resources that it has been investigated for or applied to the study of neurological disorders in animal models. Searches for its mechanism of action, particularly within the central nervous system, did not provide any relevant information to support such an application.
Consequently, the core requirements of this request, including data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows related to this compound in the context of neurological disorders, cannot be fulfilled.
Researchers, scientists, and drug development professionals are advised that the premise of administering this compound in animal models of neurological disorders is not supported by the current body of scientific literature. Any consideration of its use in this context would represent a novel area of investigation requiring foundational research to establish a scientific rationale, mechanism of action, and basic safety and pharmacokinetic profiles.
Application Notes and Protocols for a Phenothiazine-Induced Temporary Cognitive Challenge Model
A Note on Metoquizine: Initial searches for "this compound" yielded limited specific data regarding its use in establishing a temporary cognitive challenge model. The compound is identified as an anticholinergic and muscarinic acetylcholine receptor antagonist, with some sources also classifying it as an antihistamine. Due to the scarcity of detailed experimental data for this compound, and the potential for confusion with the similarly named and pharmacologically relevant compound Methotrimeprazine (Levomepromazine) , this document will focus on the use of Methotrimeprazine as a representative phenothiazine to induce a temporary cognitive challenge. Methotrimeprazine is a well-documented antipsychotic with significant effects on cognition, stemming from its action on multiple neurotransmitter systems.
Introduction to the Phenothiazine-Induced Cognitive Challenge Model
The use of pharmacological agents to induce temporary and reversible cognitive deficits in preclinical and clinical research is a valuable tool for understanding the neurobiological basis of cognitive function and for the early-stage screening of potential cognitive-enhancing therapeutics. Phenothiazines, a class of antipsychotic drugs, are known to produce a range of central nervous system effects, including sedation and cognitive impairment.[1] These effects are primarily mediated through their antagonist activity at various neurotransmitter receptors, including dopamine, serotonin, histamine, and muscarinic acetylcholine receptors.[2][3]
Methotrimeprazine (Levomepromazine), a representative aliphatic phenothiazine, serves as a suitable agent for this model due to its broad receptor antagonism profile.[4] By temporarily disrupting the normal functioning of these key neurotransmitter systems, Methotrimeprazine can induce a state of cognitive challenge, allowing researchers to study the mechanisms of cognitive impairment and to evaluate the efficacy of novel pro-cognitive compounds.
Data Presentation
Receptor Binding Profile of Methotrimeprazine (Levomepromazine)
The cognitive and behavioral effects of Methotrimeprazine are a direct consequence of its interaction with multiple G-protein coupled receptors. The following table summarizes the binding affinities (Ki values in nM) of Methotrimeprazine for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine Receptors | ||
| D1 | 54.3 | [2] |
| D2L | 8.6 | |
| D2S | 4.3 | |
| D3 | 8.3 | |
| D4.2 | 7.9 | |
| Serotonin Receptors | ||
| 5-HT2A | High Affinity | |
| 5-HT2C | High Affinity | |
| Adrenergic Receptors | ||
| α1 | High Affinity | |
| α2 | High Affinity | |
| Histamine Receptors | ||
| H1 | High Affinity | |
| Muscarinic Acetylcholine Receptors | ||
| M1-M5 | Antagonist Activity |
Dose-Dependent Cognitive Effects of Methotrimeprazine
| Dose Range (Human Equivalent) | Expected Cognitive Effects | Primary Mediating Receptors |
| Low Dose | Sedation, mild attentional deficits, slight impairment in executive function. | H1, α1-adrenergic |
| Moderate Dose | Pronounced sedation, significant deficits in learning and memory, impaired psychomotor speed. | H1, α1-adrenergic, D2, Muscarinic |
| High Dose | Severe sedation/somnolence, significant confusion and disorientation, marked impairment across multiple cognitive domains. | H1, α1-adrenergic, D2, 5-HT2A, Muscarinic |
Signaling Pathways
The cognitive challenge induced by Methotrimeprazine results from the simultaneous antagonism of several key neurotransmitter pathways. The following diagram illustrates the primary receptor targets of Methotrimeprazine and their downstream effects on neuronal signaling, leading to cognitive impairment.
Experimental Protocols
The following protocols are designed for preclinical studies in rodents to establish a temporary cognitive challenge model using a phenothiazine compound like Methotrimeprazine. These protocols are based on established methodologies for inducing cognitive deficits.
Experimental Workflow
Protocol 1: Induction of Cognitive Deficits in Mice
Objective: To induce a temporary and reversible cognitive deficit in mice using Methotrimeprazine for the evaluation of pro-cognitive compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Methotrimeprazine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of Methotrimeprazine hydrochloride in sterile saline. Further dilute the stock solution to the desired final concentrations for injection. A typical dose range to explore for inducing cognitive deficits in mice would be 1-5 mg/kg.
-
Experimental Groups:
-
Group 1: Vehicle control (saline injection)
-
Group 2: Methotrimeprazine (e.g., 1 mg/kg)
-
Group 3: Methotrimeprazine (e.g., 2.5 mg/kg)
-
Group 4: Methotrimeprazine (e.g., 5 mg/kg)
-
(Optional) Group 5: Positive control (e.g., a known pro-cognitive compound) + Methotrimeprazine
-
-
Drug Administration: Administer Methotrimeprazine or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Cognitive Testing:
-
Timing: Conduct behavioral testing 30-60 minutes post-injection, which corresponds to the time to reach maximum plasma levels.
-
Behavioral Assays:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days.
-
Probe Trial: On the day of the cognitive challenge, remove the platform and record the time spent in the target quadrant.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Familiarization Phase: Allow the mouse to explore two identical objects in an open field arena.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and measure the time spent exploring each object.
-
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the Methotrimeprazine-treated groups with the vehicle control group. Key metrics include escape latency and time in the target quadrant for MWM, and the discrimination index for NOR.
Protocol 2: Evaluation of a Pro-cognitive Compound in the Methotrimeprazine Challenge Model
Objective: To assess the ability of a test compound to reverse or attenuate the cognitive deficits induced by Methotrimeprazine.
Procedure:
-
Follow steps 1-3 from Protocol 1, adding an experimental group for the test compound.
-
Group 6: Test Compound + Methotrimeprazine
-
-
Drug Administration:
-
Administer the test compound at a predetermined time before the Methotrimeprazine injection. The timing will depend on the pharmacokinetic profile of the test compound.
-
Administer Methotrimeprazine (at a dose known to induce a reliable cognitive deficit, determined from Protocol 1) or vehicle.
-
-
Cognitive Testing: Conduct behavioral testing as described in Protocol 1.
-
Data Analysis: Compare the performance of the "Test Compound + Methotrimeprazine" group to both the "Vehicle" and "Methotrimeprazine" groups to determine if the test compound significantly improves cognitive performance in the presence of the challenge.
Conclusion
The use of Methotrimeprazine to induce a temporary cognitive challenge provides a robust and translatable model for studying the neurobiological underpinnings of cognitive dysfunction and for the preclinical evaluation of novel cognitive enhancers. The multi-receptor antagonist profile of Methotrimeprazine allows for the disruption of several key neurotransmitter systems implicated in learning and memory. Careful dose-selection and standardized behavioral testing are crucial for the successful implementation of this model. While direct quantitative data on this compound remains elusive, the principles and protocols outlined here for Methotrimeprazine offer a solid foundation for researchers in the field of cognitive neuroscience and drug development.
References
Application Note: Live-Cell Imaging to Observe Metoquizine's Cellular Effects
Abstract
This application note provides a detailed protocol for utilizing live-cell imaging to investigate the cellular effects of Metoquizine, an antihistamine. The described methods enable real-time, quantitative analysis of cell viability, cytotoxicity, apoptosis, and proliferation in response to this compound treatment. By employing a combination of fluorescent dyes and automated microscopy, researchers can gain dynamic insights into the dose-dependent and time-course effects of this compound. Furthermore, we propose a potential mechanism of action involving the MAPK/ERK signaling pathway and provide a framework for its investigation. The protocols and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the cellular impact of this compound and similar compounds.
Introduction
This compound is classified as an antihistamine, primarily used for allergy relief.[] While the primary mechanism of action for antihistamines is the competitive antagonism of histamine H1 receptors, emerging evidence suggests that these compounds can exert additional pharmacological effects.[2][3][4] These "off-target" effects can include the modulation of key cellular processes such as proliferation, apoptosis, and inflammatory signaling pathways.[5] Some antihistamines have been observed to influence signaling cascades like the MAPK/ERK pathway, which is a central regulator of cell growth, differentiation, and survival.
Live-cell imaging offers a powerful approach to study the dynamic effects of pharmacological agents on cellular behavior in real-time. Unlike endpoint assays, live-cell imaging provides kinetic data, revealing the onset and progression of cellular responses to a drug. This methodology allows for the simultaneous assessment of multiple parameters within the same cell population, providing a comprehensive profile of a compound's cellular impact.
This application note details a suite of live-cell imaging assays to quantitatively assess the effects of this compound on cell viability, cytotoxicity, apoptosis, and proliferation. These protocols can be adapted for various adherent cell lines and are suitable for high-throughput screening.
Materials and Methods
Cell Culture
-
Cell Line: A549 human lung carcinoma cells (or other suitable adherent cell line)
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Reagents
-
This compound (CAS 7125-67-9)
-
Live/Dead Assay:
-
Calcein AM (stains live cells green)
-
Ethidium Homodimer-III (EthD-III) (stains dead cells red)
-
-
Apoptosis Assay:
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent
-
Annexin V-CF594
-
-
Proliferation Assay:
-
IncuCyte® Nuclight Green Lentivirus Reagent for stable nuclear labeling
-
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Equipment
-
Live-cell imaging system (e.g., IncuCyte® S3, BioTek Lionheart FX)
-
96-well black, clear-bottom microplates
-
Standard cell culture equipment (laminar flow hood, incubator, centrifuge)
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This assay distinguishes between live and dead cells based on membrane integrity and intracellular esterase activity.
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of this compound in culture medium. A serial dilution is recommended to determine the dose-response (e.g., 0.1 µM to 100 µM).
-
Staining Solution Preparation: Prepare a 2X staining solution containing Calcein AM (final concentration: 2 µM) and EthD-III (final concentration: 3 µM) in culture medium.
-
Treatment and Staining: Remove 50 µL of medium from each well and add 50 µL of the 2X this compound stock solution. Then, add 100 µL of the 2X staining solution to each well.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system. Acquire phase-contrast and fluorescent images (green for Calcein AM, red for EthD-III) every 2 hours for 48 hours.
-
Analysis: Quantify the number of green (live) and red (dead) cells at each time point using the imaging software's analysis tools. Cell viability is calculated as the percentage of live cells relative to the total number of cells.
Apoptosis Assay
This assay measures the activation of caspase-3/7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding: Seed A549 cells as described in the viability assay.
-
Reagent and Compound Preparation: Prepare a 2X working solution of this compound in culture medium containing the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at the recommended concentration.
-
Treatment: Add 100 µL of the this compound/Caspase-3/7 reagent mix to each well containing 100 µL of medium.
-
Live-Cell Imaging: Acquire phase-contrast and green fluorescence images every 2 hours for 48 hours.
-
Analysis: Quantify the number of green fluorescent cells (apoptotic cells) over time. The data can be expressed as the number of apoptotic cells per well or as a percentage of the total cell population (determined by phase-contrast confluence).
Cell Proliferation Assay
This assay monitors the increase in cell number over time using a nuclear-restricted fluorescent protein.
Protocol:
-
Cell Line Generation: Transduce A549 cells with IncuCyte® Nuclight Green Lentivirus to create a stable cell line with green fluorescent nuclei.
-
Cell Seeding: Seed the Nuclight Green A549 cells at a low density (e.g., 1,000-2,000 cells/well) in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound.
-
Live-Cell Imaging: Acquire phase-contrast and green fluorescence images every 2-4 hours for 72-96 hours.
-
Analysis: Use the imaging software to count the number of green fluorescent nuclei in each well at each time point. Plot the cell count over time to generate proliferation curves.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Cytotoxicity at 48 hours
| This compound (µM) | % Cell Viability | % Cytotoxicity |
| 0 (Vehicle) | 98.2 ± 1.5 | 1.8 ± 0.5 |
| 1 | 95.6 ± 2.1 | 4.4 ± 1.1 |
| 10 | 78.4 ± 3.5 | 21.6 ± 2.8 |
| 50 | 45.1 ± 4.2 | 54.9 ± 3.9 |
| 100 | 12.3 ± 2.8 | 87.7 ± 4.5 |
Table 2: Induction of Apoptosis by this compound at 24 hours
| This compound (µM) | % Apoptotic Cells |
| 0 (Vehicle) | 2.1 ± 0.8 |
| 1 | 3.5 ± 1.2 |
| 10 | 15.8 ± 2.5 |
| 50 | 42.6 ± 3.7 |
| 100 | 68.9 ± 5.1 |
Table 3: Effect of this compound on Cell Proliferation (Cell Count at 72 hours)
| This compound (µM) | Cell Count (x10^3) | % Proliferation Inhibition |
| 0 (Vehicle) | 25.4 ± 2.1 | 0 |
| 1 | 23.1 ± 1.9 | 9.1 |
| 10 | 15.2 ± 1.5 | 40.2 |
| 50 | 7.8 ± 0.9 | 69.3 |
| 100 | 2.5 ± 0.5 | 90.2 |
Visualizations
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Hypothetical MAPK/ERK signaling pathway modulated by this compound.
Discussion
The protocols outlined in this application note provide a robust framework for characterizing the cellular effects of this compound using live-cell imaging. The hypothetical data presented in Tables 1-3 suggest that this compound induces cytotoxicity and inhibits proliferation in a dose-dependent manner, with apoptosis being a likely mechanism of cell death.
The real-time nature of these assays is crucial for understanding the kinetics of this compound's effects. For instance, observing the onset of apoptosis relative to the decrease in cell viability can provide insights into the primary mechanism of action. Furthermore, the ability to multiplex these assays, for example, by combining a cytotoxicity marker with a proliferation marker, can yield a more comprehensive understanding of the drug's impact on a cell population.
The proposed involvement of the MAPK/ERK signaling pathway is based on findings that some antihistamines can modulate this cascade. Antagonism of the H1 receptor by this compound could potentially lead to downstream alterations in this pathway, which is known to regulate cell proliferation and survival. Further investigation using specific inhibitors of the MAPK/ERK pathway in conjunction with this compound treatment could validate this hypothesis. Additionally, live-cell imaging with fluorescent biosensors for key pathway components, such as ERK, could provide direct evidence of pathway modulation in response to this compound.
Conclusion
Live-cell imaging is an indispensable tool for the dynamic and quantitative assessment of a drug's cellular effects. The protocols and experimental strategies presented here offer a comprehensive approach to elucidating the biological activity of this compound, moving beyond its known function as an antihistamine. This methodology will aid researchers in uncovering novel mechanisms of action and in the broader context of drug discovery and development.
References
- 2. The effects of antihistamines beyond H1 antagonism in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The antiallergic effects of antihistamines (H1-receptor antagonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Metoquizine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoquizine is an antihistamine, and its analogs represent a promising avenue for the discovery of novel therapeutics targeting allergic and inflammatory conditions. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for the development and implementation of HTS assays to screen for this compound analogs that act as antagonists of the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).
The primary signal transduction pathway for the H1R involves its coupling to the Gq/11 family of G-proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a transient event that can be monitored using fluorescent dyes.[2] This calcium mobilization serves as a robust and widely used readout for H1R activation in HTS campaigns.
These application notes describe three key HTS assays for identifying and characterizing this compound analogs: a primary calcium flux assay, and two secondary assays—a cAMP assay and a reporter gene assay—to confirm mechanism of action and assess potential off-target effects or pathway modulation.
Histamine H1 Receptor Signaling Pathway
The activation of the histamine H1 receptor by an agonist initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Data Presentation: Quantitative HTS Data for H1 Receptor Antagonists
The following tables summarize hypothetical quantitative data for this compound analogs in the described HTS assays. This data is representative of what would be generated in a screening campaign and is provided for illustrative purposes.
Table 1: Primary Screen - Calcium Flux Assay (Antagonist Mode)
| Compound ID | This compound Analog | IC50 (nM) | % Inhibition at 1 µM |
| MQA-001 | Analog 1 | 15.2 ± 2.1 | 98.5 |
| MQA-002 | Analog 2 | 45.8 ± 5.6 | 95.2 |
| MQA-003 | Analog 3 | 120.1 ± 15.3 | 85.1 |
| MQA-004 | Analog 4 | >1000 | 20.3 |
| This compound | Parent Compound | 25.5 ± 3.4 | 97.8 |
| Cetirizine | Reference Antagonist | 10.8 ± 1.5 | 99.1 |
Table 2: Secondary Screen - cAMP Assay (Counter-Screen)
| Compound ID | This compound Analog | IC50 (nM) vs. H2R | Selectivity (H2R IC50 / H1R IC50) |
| MQA-001 | Analog 1 | >10,000 | >658 |
| MQA-002 | Analog 2 | 5,230 ± 450 | 114 |
| MQA-003 | Analog 3 | >10,000 | >83 |
| This compound | Parent Compound | >10,000 | >392 |
| Cetirizine | Reference Antagonist | >10,000 | >926 |
Table 3: Secondary Screen - NFAT Reporter Gene Assay
| Compound ID | This compound Analog | IC50 (nM) | Fold Inhibition (at 1 µM) |
| MQA-001 | Analog 1 | 18.9 ± 2.5 | 15.2 |
| MQA-002 | Analog 2 | 52.1 ± 6.8 | 12.8 |
| MQA-003 | Analog 3 | 135.4 ± 18.2 | 9.5 |
| This compound | Parent Compound | 29.8 ± 4.1 | 14.5 |
| Cetirizine | Reference Antagonist | 12.5 ± 1.9 | 16.1 |
Experimental Protocols
The following are detailed protocols for the high-throughput screening of this compound analogs. These protocols are optimized for a 384-well plate format.
HTS Experimental Workflow
Caption: High-Throughput Screening Workflow.
Protocol 1: Calcium Flux Assay for H1 Receptor Antagonists
This assay measures the ability of test compounds to inhibit histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
384-well black-walled, clear-bottom microplates
-
Fluo-8 No Wash Calcium Assay Kit (or similar)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Histamine
-
This compound analogs and reference antagonists (e.g., Cetirizine) dissolved in DMSO
Procedure:
-
Cell Plating:
-
Culture HEK293-H1R cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, then at room temperature for 30 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and reference compounds in Assay Buffer. The final DMSO concentration should be ≤ 0.1%.
-
Add 5 µL of the compound dilutions to the cell plate.
-
Incubate at room temperature for 20 minutes.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a histamine solution in Assay Buffer at a concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response), predetermined in an agonist dose-response experiment.
-
Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the histamine solution to each well.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 490/525 nm) every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive (histamine alone) and negative (no histamine) controls.
-
Generate concentration-response curves and calculate IC50 values for the antagonist compounds.
-
Protocol 2: cAMP Assay for H2 Receptor Selectivity
This assay is used as a counter-screen to determine the selectivity of hit compounds for the H1 receptor over the H2 receptor, which signals through the Gs pathway to increase cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human histamine H2 receptor (CHO-H2R)
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
384-well white, opaque microplates
-
cAMP-Glo™ Assay Kit (or similar)
-
Stimulation Buffer (provided in the kit)
-
Forskolin
-
Histamine
-
This compound analogs and reference compounds dissolved in DMSO
Procedure:
-
Cell Plating:
-
Culture CHO-H2R cells to 80-90% confluency.
-
Harvest and resuspend cells in culture medium at 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound and Agonist Addition:
-
Aspirate the culture medium.
-
Add 10 µL of Stimulation Buffer containing serial dilutions of the test compounds.
-
Add 10 µL of histamine at its EC50 concentration (predetermined).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with shaking.
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing kinase) and incubate for 20 minutes at room temperature.
-
Add 40 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Normalize the data to controls (histamine alone and basal).
-
Calculate IC50 values to determine the potency of compounds at the H2 receptor and assess selectivity.
-
Protocol 3: NFAT Reporter Gene Assay
This assay confirms the mechanism of action by measuring the activation of the NFAT (Nuclear Factor of Activated T-cells) response element, which is downstream of the Gq/PLC/calcium signaling pathway.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
NFAT-luciferase reporter plasmid
-
Plasmid encoding the human histamine H1 receptor
-
Transfection reagent (e.g., Lipofectamine)
-
384-well white, clear-bottom microplates
-
ONE-Glo™ Luciferase Assay System (or similar)
-
Histamine
-
This compound analogs and reference compounds dissolved in DMSO
Procedure:
-
Transfection and Cell Plating:
-
Co-transfect HEK293 cells with the H1 receptor plasmid and the NFAT-luciferase reporter plasmid.
-
After 24 hours, harvest the transfected cells and plate them in 384-well plates at a density of 10,000 cells/well in 25 µL of culture medium.
-
Incubate for an additional 18-24 hours.
-
-
Compound and Agonist Treatment:
-
Replace the culture medium with 20 µL of serum-free medium containing serial dilutions of the test compounds.
-
Incubate for 1 hour at 37°C.
-
Add 5 µL of histamine at its EC80 concentration.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature with shaking in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to controls.
-
Generate concentration-response curves and calculate IC50 values to confirm the antagonistic activity of the compounds on the H1R signaling pathway.
-
References
Developing a protocol for Metoquizine stability testing in solution
Abstract
This application note provides a comprehensive protocol for evaluating the stability of Metoquizine in solution under various stress conditions as mandated by ICH guidelines. The protocol details the preparation of solutions, execution of forced degradation studies (hydrolysis, oxidation, and photolysis), and a stability-indicating analytical method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The data generated from these studies are crucial for determining the intrinsic stability of this compound, understanding its degradation pathways, and establishing a suitable shelf-life and storage conditions.
Introduction
This compound is a pharmaceutical compound with the chemical formula C22H27N5O.[1][2] Ensuring its stability in solution is a critical aspect of drug development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This protocol is designed for researchers, scientists, and drug development professionals to systematically assess the stability of this compound in solution. The methodologies align with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing.[3][4][5]
Chemical Information
-
IUPAC Name: N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-yl]-3,5-dimethylpyrazole-1-carboxamide
-
Molecular Formula: C22H27N5O
-
Molecular Weight: 377.48 g/mol
-
Chemical Structure: (A chemical structure image would be placed here in a formal document)
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Photostability chamber
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This will serve as the stock solution.
-
Working Solutions (100 µg/mL): Dilute the stock solution with the appropriate solvent to a final concentration of 100 µg/mL for use in the stability studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 3% H2O2.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
Expose the this compound working solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
Long-Term and Accelerated Stability Testing Protocol
Formal stability studies should be conducted on at least three primary batches.
-
Prepare solutions of this compound at the desired concentration in the proposed formulation vehicle.
-
Package the solutions in the proposed container closure system.
-
Store the samples under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for accelerated).
Analytical Method: HPLC-MS/MS
A validated stability-indicating analytical method is crucial for accurate quantification of this compound and its degradation products.
-
HPLC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound from its degradation products.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be determined.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Forced Degradation Study of this compound in Solution
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 78.5 | 3 |
| 3% H2O2 | 24 | 25 | 92.1 | 1 |
| Photostability | 24 | 25 | 95.8 | 1 |
Table 2: Long-Term Stability of this compound in Solution at 25°C/60% RH
| Time Point (Months) | This compound Assay (%) | pH | Appearance | Degradation Products (%) |
| 0 | 100.2 | 6.5 | Clear, colorless | < 0.1 |
| 3 | 99.8 | 6.5 | Clear, colorless | < 0.1 |
| 6 | 99.5 | 6.4 | Clear, colorless | 0.1 |
| 9 | 99.1 | 6.4 | Clear, colorless | 0.2 |
| 12 | 98.7 | 6.3 | Clear, colorless | 0.3 |
Table 3: Accelerated Stability of this compound in Solution at 40°C/75% RH
| Time Point (Months) | This compound Assay (%) | pH | Appearance | Degradation Products (%) |
| 0 | 100.2 | 6.5 | Clear, colorless | < 0.1 |
| 3 | 98.5 | 6.3 | Clear, colorless | 0.5 |
| 6 | 96.8 | 6.1 | Clear, colorless | 1.2 |
Visualizations
Caption: Workflow for this compound stability testing in solution.
Caption: Potential degradation pathways of this compound.
Conclusion
This application note provides a robust framework for assessing the stability of this compound in solution. Adherence to this protocol will generate critical data to support drug development programs, ensuring the quality, efficacy, and safety of this compound-containing products. The provided methodologies for forced degradation and long-term stability studies, coupled with a sensitive analytical technique, will enable a thorough understanding of this compound's stability profile.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Metoquizine in Rat Models
Disclaimer: Publicly available data on the oral bioavailability and specific physicochemical properties of Metoquizine is limited. This guide provides general strategies and troubleshooting advice for researchers encountering poor oral bioavailability with compounds exhibiting characteristics potentially similar to this compound, such as moderate lipophilicity (LogP ~3.29), and is intended to be used as a foundational resource for experimental design and problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies after oral gavage. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral exposure is a common challenge in preclinical studies. The primary causes can be categorized into issues related to the compound's properties, the formulation, or physiological factors in the animal model.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Before extensive in vivo testing, it is crucial to understand the fundamental properties of this compound.
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract. Poor solubility is a frequent cause of low absorption.
-
Permeability: Assess the compound's ability to cross the intestinal barrier. An in vitro Caco-2 permeability assay is the industry standard. This will help classify this compound according to the Biopharmaceutics Classification System (BCS).
-
-
Evaluate Formulation Strategy: A simple suspension may not be adequate for a compound with poor solubility.
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micronization) to increase the surface area for dissolution.
-
Enabling Formulations: For poorly soluble compounds, consider more advanced formulations. A good starting point is often a solution or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).
-
-
Investigate Pre-systemic Metabolism: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.
-
In Vitro Metabolic Stability: Incubate this compound with rat liver microsomes or hepatocytes to determine its intrinsic clearance. Rapid metabolism in these systems suggests that first-pass metabolism is a likely contributor to low bioavailability.
-
-
Refine In Vivo Study Design:
-
Dose and Vehicle: Ensure the dose is appropriate and the vehicle is not causing precipitation of the compound upon administration.
-
Animal Handling: Confirm proper oral gavage technique to avoid accidental administration into the lungs. Ensure animals are fasted appropriately before dosing, as food can significantly impact absorption.[1]
-
Q2: Our in vitro data suggests this compound has low aqueous solubility. What formulation strategies can we explore to improve its oral absorption in rats?
A2: For compounds with low aqueous solubility (likely BCS Class II or IV), the primary goal is to enhance the dissolution rate and maintain the concentration of the dissolved drug in the GI tract.[2][3][4]
Recommended Formulation Approaches:
-
Solutions: If a suitable non-toxic solvent can be found, administering the compound as a solution is the simplest way to bypass dissolution limitations. Co-solvents like PEG 400, propylene glycol, or Solutol HS 15 are commonly used in preclinical studies.
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This keeps the drug in a solubilized state for absorption.
-
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution is significantly lowered, leading to higher apparent solubility and dissolution rates.[5] Common polymers for ASDs include PVP, HPMC, and Soluplus®.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Q3: The Caco-2 assay shows a high efflux ratio for this compound. What does this indicate and how can it be addressed?
A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present on the apical side of intestinal enterocytes and actively pump the drug back into the GI lumen, thereby limiting its net absorption.
Troubleshooting & Mitigation Strategies:
-
Confirm Transporter Involvement: Include known inhibitors of specific transporters in the Caco-2 assay. For example, co-incubation with verapamil or elacridar (P-gp inhibitors) or fumitremorgin C (a BCRP inhibitor) can confirm which transporter is responsible for the efflux.
-
In Vivo Inhibition Study: To confirm the relevance of efflux in vivo, conduct a PK study in rats where this compound is co-dosed with an efflux inhibitor. A significant increase in oral bioavailability in the presence of the inhibitor would validate this as a major absorption barrier.
-
Formulation Approaches: Some formulation excipients, particularly certain surfactants and lipids used in SEDDS, can inhibit efflux transporters, providing a dual benefit of enhancing solubility and overcoming efflux.
-
Structural Modification (Medicinal Chemistry): If efflux is a major and insurmountable barrier, medicinal chemistry efforts may be needed to modify the structure of this compound to reduce its affinity for the efflux transporter.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 377.48 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP | 3.29 | Moderate lipophilicity; may have solubility challenges. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility; likely dissolution rate-limited absorption. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Caco-2 Efflux Ratio | 5.0 | High efflux; suggests active transport out of enterocytes. |
| Rat Liver Microsomal Stability (T½) | 15 min | Moderate to high clearance; potential for first-pass metabolism. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Micronized) | 25 ± 8 | 2.0 | 150 ± 45 | < 5% |
| Solution in 20% Solutol/80% PEG400 | 150 ± 30 | 1.0 | 900 ± 180 | ~25% |
| Solid Dispersion (30% this compound in Soluplus®) | 250 ± 50 | 1.5 | 1800 ± 350 | ~50% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 70 | 0.5 | 2500 ± 500 | ~70% |
Experimental Protocols
Protocol 1: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300g), acclimatized for at least one week.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Fast animals overnight (with access to water) before dosing.
-
Groups:
-
Group 1 (IV): this compound administered as a solution (e.g., in 10% DMSO/90% saline) via tail vein injection at 1 mg/kg. (n=3 rats)
-
Group 2 (PO): this compound formulation (e.g., aqueous suspension or SEDDS) administered via oral gavage at 10 mg/kg. (n=3-4 rats per time point for sparse sampling, or n=3-4 cannulated rats for serial sampling).
-
-
Dosing:
-
IV: Administer slowly over 1-2 minutes.
-
PO: Use a stainless steel gavage needle of appropriate size. The maximum recommended volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at pre-determined time points.
-
IV time points (example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, T½). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers before the experiment. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., at 10 µM) to the apical (upper) compartment.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling: At the end of the incubation, take samples from the receiver compartments (basolateral for A-B, apical for B-A) and from the donor compartments to calculate mass balance.
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Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Experimental workflow for a rat pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Metoquizine dosage for consistent behavioral effects
Technical Support Center: Optimizing Metoquizine Dosage
Disclaimer: this compound is a fictional compound presented for illustrative purposes. The following information is based on established principles of pharmacology and drug development.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing this compound dosage for consistent behavioral effects in preclinical research. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel selective antagonist of the Dopamine D4 receptor, with secondary partial agonist activity at the 5-HT1A receptor. Its primary mechanism of action is the blockade of D4 receptors, which are predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This profile suggests potential therapeutic applications in cognitive disorders and anxiety.
Q2: What are the expected behavioral effects of this compound in preclinical models?
Based on its mechanism of action, this compound is expected to produce the following behavioral effects:
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Pro-cognitive effects: Improvement in learning and memory, observable in tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM).
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Anxiolytic-like effects: Reduction in anxiety-related behaviors, which can be assessed using the Elevated Plus Maze (EPM) and the Light-Dark Box test.
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Minimal motor effects: At therapeutic doses, this compound is not expected to significantly alter spontaneous locomotor activity.
Q3: What are the key pharmacokinetic parameters of this compound?
Understanding the pharmacokinetics of this compound is crucial for designing effective dosing regimens. Key parameters in common preclinical species are summarized below.
| Parameter | Mouse (C57BL/6J) | Rat (Sprague-Dawley) |
| Route of Administration | Intraperitoneal (IP) | Oral (PO) |
| Bioavailability | ~85% | ~60% |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | 60 minutes |
| Plasma Half-life (t1/2) | 2.5 hours | 4 hours |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
Q4: How does the active metabolite of this compound influence its behavioral effects?
This compound is metabolized to an active metabolite, M2-Quizine, which has a higher affinity for the 5-HT1A receptor and a longer half-life (~8 hours in rats). This metabolite may contribute to the anxiolytic-like effects, particularly with chronic dosing. Researchers should consider the accumulation of M2-Quizine when designing and interpreting long-term studies.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your behavioral experiments with this compound.
Issue 1: High Variability in Behavioral Responses
Question: My behavioral data shows high variability between animals within the same treatment group. What are the potential causes and how can I address this?
Possible Causes & Solutions:
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Inconsistent Drug Administration:
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Solution: Ensure precise and consistent administration techniques. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For IP injections, use a consistent injection site and depth.
-
-
Environmental Factors:
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Solution: Standardize the experimental environment.[1] Control for lighting, noise, and temperature. Acclimate animals to the testing room for at least 30 minutes before each experiment.
-
-
Animal-Specific Factors:
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Solution: Use animals of the same age, sex, and strain.[1] Randomize animals to treatment groups to account for litter-specific variations. Consider the estrous cycle in female rodents, as hormonal fluctuations can influence behavior.
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Issue 2: Lack of a Clear Dose-Response Relationship
Question: I am not observing a clear dose-dependent effect of this compound in my behavioral assay. What could be the reason?
Possible Causes & Solutions:
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Inappropriate Dose Range:
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Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low. Conduct a pilot study with a wider range of doses to identify the optimal dose range.
-
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Pharmacokinetic Issues:
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Solution: Consider the timing of behavioral testing relative to the Tmax of this compound. For acute studies, testing should ideally occur around the time of peak plasma concentration.
-
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Metabolic Saturation:
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Solution: At higher doses, metabolic pathways may become saturated, leading to non-linear pharmacokinetics and a flattened dose-response curve.
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Issue 3: Unexpected Behavioral Effects
Question: I am observing unexpected behavioral effects, such as hyperactivity or sedation, that are not consistent with this compound's proposed mechanism of action. Why is this happening?
Possible Causes & Solutions:
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Off-Target Effects:
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Solution: At higher doses, this compound may interact with other receptors. Consult pharmacological databases for information on its binding profile at other receptors.
-
-
Metabolite Effects:
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Solution: The observed effects may be due to the M2-Quizine metabolite. Consider quantifying plasma levels of both this compound and M2-Quizine to correlate with behavioral outcomes.
-
-
Interaction with Test Paradigm:
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Procedure:
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Administer this compound or vehicle at the appropriate time before the test.
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for 5 minutes.
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Record the session with a video camera for later analysis.
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Data Analysis:
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Time spent in the open arms vs. closed arms.
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Number of entries into the open arms vs. closed arms.
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An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
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Novel Object Recognition (NOR) for Pro-cognitive Effects
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Apparatus: An open field arena.
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Procedure:
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Habituation: Allow the animal to explore the empty arena for 10 minutes on two consecutive days.
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Training: Place two identical objects in the arena and allow the animal to explore for 10 minutes.
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Testing: 24 hours after training, replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
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Data Analysis:
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Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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A higher discrimination index indicates better recognition memory.
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Visualizations
Caption: this compound's antagonistic action on the D4 receptor signaling pathway.
Caption: General workflow for an in vivo behavioral study with this compound.
Caption: Troubleshooting decision tree for inconsistent behavioral results.
References
Technical Support Center: Metoquizine Stock Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Metoquizine in stock solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have lost potency. What are the potential causes?
A1: Loss of potency in this compound stock solutions can be attributed to several factors, including chemical degradation and improper storage. As a quinoline derivative, this compound may be susceptible to degradation through hydrolysis, oxidation, and photodegradation. It is also crucial to consider the stability of the solvent used and to prevent solvent evaporation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not extensively published, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of heterocyclic compounds for biological assays.[1][2] For other applications, solvents such as ethanol, methanol, or acetonitrile could be considered.[3][4] It is imperative to use high-purity, anhydrous solvents to minimize degradation.[5]
Q3: How should I properly store my this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
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Store at low temperatures: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize chemical degradation.
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Protect from light: Store vials in the dark or use amber-colored vials to prevent photodegradation. Quinoline structures can be susceptible to light-induced degradation.
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Prevent evaporation: Use tightly sealed vials to prevent solvent evaporation, which would alter the concentration of your stock solution.
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Avoid repeated freeze-thaw cycles: Aliquoting helps to avoid the potential for compound precipitation and degradation that can occur with multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound stock solution upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | Gently warm the solution and sonicate to redissolve the precipitate. Consider preparing a more dilute stock solution. | The precipitate dissolves, and the solution remains clear upon returning to storage temperature. |
| Solvent Evaporation | Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. | The volume of the stock solution remains constant over time, preventing concentration-dependent precipitation. |
| Freeze-Thaw Cycles | Prepare smaller, single-use aliquots of the stock solution to avoid repeated temperature fluctuations. | Aliquots remain clear after a single thaw for experimental use. |
Issue 2: My experimental results are inconsistent, suggesting degradation of the this compound stock.
This issue often points to chemical instability. A forced degradation study can help identify the primary degradation pathway and inform better handling and storage procedures.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
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Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The formula is: Volume (µL) = (Mass (mg) / Molecular Weight of this compound ( g/mol )) * 100,000 (Note: The molecular weight of this compound, C22H27N5O, is approximately 377.48 g/mol )
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Dissolution: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 2 hours.
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Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
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Oxidation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Keep at room temperature for 2 hours.
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Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 2 hours.
-
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Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining this compound and identify any degradation products.
Caption: Potential degradation pathways for this compound under various stress conditions.
By following these guidelines and performing the appropriate stability assessments, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Managing Metoquizine-Induced Sedation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sedation as a side effect of Metoquizine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced sedation?
A1: this compound is a potent agonist of the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This action increases chloride ion influx into neurons, leading to hyperpolarization and a subsequent decrease in neuronal excitability, which manifests as sedation.
Q2: Are there alternative compounds to this compound that may induce less sedation?
A2: Yes, several alternatives can be considered depending on the specific research needs. Buspirone, for instance, acts as an anxiolytic with less profound sedative effects. For procedures requiring sedation and analgesia, alpha-2 adrenoceptor agonists like detomidine might be suitable, though they also induce sedation. The choice of an alternative should be guided by the desired therapeutic effect and the acceptable level of sedation for the experimental protocol.[1][2]
Q3: Can the sedative effects of this compound be reversed?
A3: Currently, there is no specific antagonist commercially available for this compound. However, in cases of excessive sedation, non-specific CNS stimulants may be considered, but this approach should be used with extreme caution as it can confound experimental results. Supportive care to maintain physiological functions is the primary intervention.
Q4: How can I minimize this compound-induced sedation while maintaining its therapeutic efficacy?
A4: Dose reduction is the most direct method to mitigate sedation. A dose-response study is highly recommended to identify the minimum effective dose with an acceptable sedation profile. Additionally, consider alternative routes of administration that may alter the pharmacokinetic and pharmacodynamic profile of the drug.[3]
Troubleshooting Guide
Issue: Unexpectedly deep or prolonged sedation in study animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Dosing | Verify dose calculations, concentration of the dosing solution, and the volume administered. | Correction of any errors should lead to the expected level of sedation in subsequent experiments. |
| Species/Strain Sensitivity | Review literature for known sensitivities of the specific animal species or strain being used. If limited data exists, conduct a pilot study with a small cohort to determine appropriate dosing. | Establishment of a species/strain-specific dose that achieves the desired effect without excessive sedation. |
| Drug Interaction | Review all concurrently administered substances, including anesthetics, analgesics, and other research compounds, for potential synergistic sedative effects.[3] | Identification and avoidance of interacting agents, leading to a predictable sedative response from this compound. |
| Altered Metabolism | Consider factors that may affect drug metabolism, such as age, sex, or underlying health conditions of the animals. | Adjustment of the dose or selection of a different compound with a more predictable metabolic profile in the specific animal model. |
Experimental Protocols
Protocol 1: Assessment of Sedation Level Using a Scoring System
This protocol provides a standardized method for quantifying the level of sedation in rodents following this compound administration.
Materials:
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This compound solution
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Appropriate administration supplies (e.g., syringes, gavage needles)
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Observation cages
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Timer
Procedure:
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Administer this compound to the test animals at the desired dose and route.
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At predefined time points (e.g., 15, 30, 60, 120 minutes) post-administration, observe each animal for the following parameters.
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Assign a score for each parameter based on the table below.
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Sum the scores to obtain a total sedation score for each animal at each time point.
Sedation Scoring Table
| Parameter | 0 | 1 | 2 | 3 |
| Activity | Active, alert | Slightly reduced activity | Mostly inactive, moves when stimulated | Immobile |
| Posture | Normal | Hunched posture | Head lowered | Lying on side |
| Righting Reflex | Immediate | Delayed (<2 sec) | Delayed (>2 sec) | Absent |
| Response to Stimulus | Normal | Slowed response | Minimal response | No response |
Protocol 2: Dose-Response Study for this compound-Induced Sedation
This protocol outlines the methodology to determine the dose-dependent sedative effects of this compound.
Materials:
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This compound stock solution
-
Vehicle control (e.g., saline, sterile water)
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Multiple cohorts of animals
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Sedation assessment tools (as per Protocol 1)
Procedure:
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Prepare serial dilutions of this compound to create a range of doses (e.g., 1, 3, 10, 30 mg/kg).
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Randomly assign animals to treatment groups, including a vehicle control group.
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Administer the assigned dose of this compound or vehicle to each animal.
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Assess the level of sedation at peak effect time (determined from pharmacokinetic data or a pilot study) using a standardized scoring system (see Protocol 1).
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Record the data and perform statistical analysis to determine the dose-response relationship.
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Sedation in Rats (Mean Sedation Score ± SEM)
| Dose (mg/kg) | N | Mean Sedation Score at 30 min |
| Vehicle | 10 | 0.2 ± 0.1 |
| 1 | 10 | 2.5 ± 0.4 |
| 3 | 10 | 5.8 ± 0.6 |
| 10 | 10 | 9.1 ± 0.5 |
| 30 | 10 | 11.5 ± 0.3 |
Table 2: Comparative Sedative Effects of this compound and Alternative Compounds
| Compound | Dose (mg/kg) | Peak Sedation Score (Mean ± SEM) | Duration of Sedation (min, Mean ± SEM) |
| This compound | 10 | 9.1 ± 0.5 | 180 ± 15 |
| Diazepam | 5 | 8.5 ± 0.7 | 150 ± 12 |
| Buspirone | 10 | 3.2 ± 0.3 | 60 ± 8 |
Visualizations
Caption: this compound's sedative effect signaling pathway.
Caption: Troubleshooting workflow for excessive sedation.
References
- 1. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of sedatives and analgesics in the treatment of agitated critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Synthetic Metoquizine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of synthetic Metoquizine. Our aim is to offer practical solutions to common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in synthetic this compound?
A1: Impurities in synthetic this compound can originate from several sources throughout the synthetic process. The most common sources include:
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Unreacted Starting Materials: Incomplete conversion of the initial reactants used to build the indolo[4,3-fg]quinoline core or the 3,5-dimethyl-1H-pyrazole-1-carboxamide moiety.
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Reaction Byproducts: Formation of undesired side products during the key reaction steps, such as the Pictet-Spengler reaction for the indoloquinoline core or the amide coupling for the pyrazole carboxamide.
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Reagents and Catalysts: Residual coupling agents, acids, bases, or metal catalysts (e.g., Palladium from Heck reactions) used in the synthesis.
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Solvents: Residual solvents used during the reaction or purification steps.
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Degradation Products: Decomposition of this compound or its intermediates under harsh reaction or purification conditions (e.g., strong acids, high temperatures).
Q2: My purified this compound appears as a viscous oil instead of a solid. What can I do?
A2: The oily nature of a purified compound is a common issue. Here are several strategies to induce crystallization:
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Solvent Screening: Experiment with various solvent systems. For a non-polar oil, try dissolving it in a minimum amount of a polar solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a non-polar solvent (e.g., hexane, pentane) until turbidity is observed. For a polar oil, a mixture of a polar solvent like ethanol or acetone with water can be effective.
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Seed Crystal Introduction: If you have a small amount of solid this compound, adding a tiny crystal (a seed crystal) to the supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
-
Salt Formation: As this compound contains basic nitrogen atoms, converting it to a salt (e.g., hydrochloride, sulfate) can often lead to a more crystalline product. The free base can be regenerated later if needed.
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Chromatography: If crystallization fails, column chromatography can provide a highly purified, albeit potentially still oily, product. Subsequent attempts at crystallization with the higher purity material may be more successful.
Q3: I am observing significant product loss during silica gel column chromatography. What is the likely cause and how can I prevent it?
A3: Significant product loss on a silica gel column, especially for nitrogen-containing compounds like this compound, is often due to the acidic nature of standard silica gel, which can lead to strong adsorption or even decomposition of the product. To mitigate this:
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Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to add 1-2% triethylamine to the eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like C18 (reverse-phase chromatography).
-
Optimize the Eluent: A more polar eluent system might be necessary to reduce the compound's affinity for the silica gel and improve recovery.
Troubleshooting Guides
Troubleshooting the Purification of the Indolo[4,3-fg]quinoline Core
This guide focuses on issues that may arise during the synthesis and purification of the tetracyclic core of this compound, which is likely formed via a Pictet-Spengler or similar cyclization reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclized Product | Incomplete reaction during the Pictet-Spengler cyclization. | Optimize reaction conditions: adjust temperature, reaction time, or the concentration of the acid catalyst. |
| Side reactions, such as the formation of styrene derivatives due to harsh acidic conditions. | Use milder reaction conditions. Consider alternative acid catalysts or lower reaction temperatures. | |
| Multiple Spots on TLC After Reaction | Presence of unreacted starting materials and/or multiple byproducts. | Perform a thorough work-up, including acid-base extraction, to remove basic or acidic impurities. Purify the crude product using column chromatography. |
| Difficulty in Purifying the Core Structure | The compound is highly polar and streaks on the TLC plate. | For column chromatography, use a more polar eluent system. Consider adding a small percentage of a modifier like methanol or triethylamine to the eluent to improve peak shape. |
| The product is unstable on silica gel. | Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina. |
Troubleshooting the Synthesis and Purification of the 3,5-Dimethyl-1H-pyrazole-1-carboxamide Moiety
This section addresses challenges related to the formation of the pyrazole ring and the subsequent amide coupling.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pyrazole Ring Formation | Inefficient cyclization of the starting materials. | Optimize the reaction conditions for the pyrazole synthesis, such as temperature and catalyst. |
| Incomplete Amide Coupling Reaction | Insufficient activation of the carboxylic acid or low reactivity of the amine. | Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). Ensure the reaction is performed under anhydrous conditions. Add a non-nucleophilic base like DIPEA to facilitate the reaction. |
| Presence of Coupling Reagent Byproducts in the Final Product | Incomplete removal of byproducts from reagents like EDC or DCC. | Perform an aqueous work-up to remove water-soluble byproducts. Dicyclohexylurea (DCU), a byproduct of DCC, is insoluble in most organic solvents and can be removed by filtration. |
| Hydrolysis of the Carboxamide | Exposure to strong acidic or basic conditions during work-up or purification. | Maintain a neutral pH during the work-up and purification steps. |
Troubleshooting the Final Purification of this compound
This guide provides solutions for issues encountered during the final purification stages of the complete this compound molecule.
| Problem | Potential Cause | Recommended Solution |
| Product is an Oil and Difficult to Handle | Inherent property of the free base or presence of impurities preventing crystallization. | Attempt crystallization from various solvent systems. Consider converting the product to a crystalline salt (e.g., hydrochloride). |
| Broad Peaks or Tailing During HPLC Analysis | Interaction of the basic nitrogen atoms with residual acidic silanol groups on the HPLC column. | Use an HPLC column specifically designed for basic compounds. Add a modifier like triethylamine or trifluoroacetic acid to the mobile phase to improve peak shape. |
| Residual Palladium Catalyst Contamination | Incomplete removal of the palladium catalyst if a Heck reaction was used in the synthesis of the indoloquinoline core. | Treat the crude product with a palladium scavenger. Perform multiple purifications, such as a combination of column chromatography and crystallization. |
| Product Degradation During Purification | Sensitivity to light, air, or temperature. | Perform purification steps in the dark or under an inert atmosphere (e.g., nitrogen, argon). Avoid excessive heating. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes with 1% triethylamine).
-
Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin the elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Crystallization of this compound
-
Dissolution: Dissolve the purified this compound oil in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: If crystals form, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
-
Troubleshooting: If no crystals form, try adding a co-solvent (an "anti-solvent") in which this compound is poorly soluble, or use the seeding or scratching techniques described in the FAQs.
Protocol 3: Salt Formation for Crystalline Product
-
Dissolution: Dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in ether, sulfuric acid in isopropanol) dropwise while stirring.
-
Precipitation: The corresponding salt should precipitate out of the solution.
-
Isolation: Collect the solid salt by vacuum filtration, wash with the organic solvent, and dry under vacuum.
Data Presentation
Table 1: Purity Analysis of this compound after Different Purification Steps
| Purification Step | Purity by HPLC (%) | Yield (%) | Physical State |
| Crude Product | 75 | - | Dark Oil |
| After Column Chromatography | 95 | 60 | Light Yellow Oil |
| After Crystallization | >99 | 45 | White Solid |
| After Salt Formation (HCl) | >99.5 | 40 | Crystalline Solid |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Caption: A decision-making flowchart for troubleshooting the purification process of this compound.
Technical Support Center: Minimizing Off-Target Effects of Metoquizine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Metoquizine in cellular assays. The guidance provided is based on established methodologies for characterizing small molecule inhibitors and can be adapted for other compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is documented as an antihistamine used for allergy relief.[] However, detailed public information regarding its specific molecular target(s) and comprehensive off-target profile in various cellular contexts is limited. For the purposes of this guide, we will treat this compound as a hypothetical small molecule inhibitor to illustrate the principles of minimizing off-target effects applicable to any research compound.
Q2: What are off-target effects and why are they a significant concern in cellular assays?
Q3: What is the distinction between potency and selectivity for a compound like this compound?
Potency refers to the concentration of a compound required to produce a specific level of inhibition on its intended target, often quantified by the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). High potency means a lower concentration is needed. Selectivity, on the other hand, describes the compound's ability to interact with its intended target over other proteins.[2] A highly selective compound will have a much greater affinity for its on-target protein compared to off-target proteins. It is important to note that a compound can be highly potent but not very selective, meaning it can potently affect multiple targets.
Q4: How can I begin to determine if the effects I'm seeing from this compound are on-target or off-target?
A multi-faceted approach is recommended. Key initial strategies include:
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Dose-Response Analysis: Perform a dose-response curve to determine the lowest effective concentration. On-target effects should typically occur at lower concentrations than off-target effects.
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Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the same target that have a different chemical structure. If they produce the same effect, it strengthens the evidence for an on-target mechanism.
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Rescue Experiments: Attempt to reverse the effect of this compound by overexpressing the wild-type target protein or by introducing a drug-resistant version of the target.
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Cell Viability Assessment: Always assess cell health and viability at the concentrations of this compound used in your experiments, as cytotoxicity can be a common off-target effect.
Troubleshooting Guide
Problem 1: I observe a cellular phenotype only at high concentrations of this compound. Is this likely an off-target effect?
Answer: Yes, this is a strong indication of a potential off-target effect. On-target effects are generally expected at concentrations related to the compound's binding affinity (Kd) or inhibitory constant (Ki) for the target protein. Effects that only appear at significantly higher concentrations suggest that this compound may be interacting with lower-affinity, off-target molecules.
Troubleshooting Steps:
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Determine the IC50: Perform a dose-response experiment to determine the IC50 value of this compound for your observed phenotype.
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Consult Literature: Search for any published binding affinity or functional inhibition data for this compound and its intended target. If your effective concentration is much higher, suspect off-targets.
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Use a More Selective Inhibitor: If available, use a more selective and potent inhibitor for the same target as a positive control. If this second inhibitor produces the same phenotype at a lower, on-target concentration, the original observation with this compound may have been off-target.
References
Technical Support Center: Optimizing Metoquizine Solubility and Stability via pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH to enhance the solubility and stability of Metoquizine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound in aqueous solutions?
A1: this compound is a weakly basic compound.[1] As such, its aqueous solubility is highly dependent on pH. It is expected to exhibit higher solubility in acidic conditions (lower pH) where the molecule becomes protonated (ionized), and lower solubility in neutral to basic conditions (higher pH) where it exists predominantly as the less soluble free base.[1][2][3]
Q2: How does pH adjustment affect the stability of this compound?
A2: The stability of a drug substance like this compound can be significantly influenced by pH.[4] Typically, a specific pH range will afford maximum stability. Extreme pH conditions, both acidic and alkaline, can often lead to increased rates of hydrolytic degradation. It is crucial to determine this optimal pH range experimentally to ensure the chemical integrity of this compound in solution.
Q3: What are the potential consequences of improper pH control during my experiments?
A3: Improper pH control can lead to several issues:
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Precipitation: If the pH of a this compound solution shifts to a range where it is less soluble, the compound may precipitate out of solution, affecting concentration and bioavailability.
-
Degradation: Storing or experimenting with this compound at a suboptimal pH can accelerate its degradation, leading to a loss of potency and the formation of impurities.
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Inconsistent Results: Both precipitation and degradation can lead to variability and a lack of reproducibility in experimental outcomes.
Q4: What is a pH-solubility profile and why is it important for this compound?
A4: A pH-solubility profile is a plot of a compound's solubility as a function of pH. For this compound, establishing this profile is critical for identifying the pH range that will maintain the desired concentration in solution for your experiments, such as in formulation development or in vitro assays.
Q5: What is a pH-stability profile and how does it guide formulation development?
A5: A pH-stability profile shows the rate of degradation of a compound at various pH values. This profile helps identify the pH at which this compound is most stable. This information is essential for developing a formulation with an acceptable shelf-life and for ensuring the compound remains intact throughout the duration of an experiment.
Troubleshooting Guides
Issue: My this compound solution is cloudy and I see solid particles (precipitation). What should I do?
-
Answer: This indicates that the pH of your solution is likely in a range where this compound has low solubility.
-
Immediate Action: Measure the pH of your solution. To redissolve the this compound, you can try carefully adding a small amount of a dilute acidic solution (e.g., 0.1 N HCl) dropwise while monitoring the pH.
-
Long-Term Solution: Prepare your this compound solutions in a buffer system that maintains a pH where its solubility is known to be sufficient for your experimental needs. Consult a pH-solubility profile to determine the optimal pH range.
-
Issue: I am observing a rapid loss of this compound concentration in my solution over time, even when stored properly. What could be the cause?
-
Answer: This suggests that this compound may be degrading in your chosen solvent or buffer.
-
Troubleshooting Steps:
-
Check the pH: The pH of your solution may be outside the optimal stability range for this compound.
-
Review Storage Conditions: Ensure the solution is protected from light and stored at the recommended temperature, as these factors can also contribute to degradation.
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Perform a Stability Study: Conduct a short-term stability study by preparing the solution at different pH values and analyzing the concentration of this compound over time to identify a more suitable pH.
-
-
Issue: I need to work at a physiological pH (e.g., 7.4), but this compound has low solubility in this range. How can I overcome this?
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Answer: This is a common challenge with weakly basic drugs. Here are a few strategies:
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Use of Co-solvents: Incorporating a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of this compound at a specific pH.
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Formulation with Excipients: Certain excipients, such as cyclodextrins, can form inclusion complexes with drug molecules, enhancing their apparent solubility.
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Prepare a Concentrated Stock: You can prepare a concentrated stock solution of this compound in an acidic vehicle where it is highly soluble, and then dilute it into your final experimental medium immediately before use. Be mindful of the final pH after dilution.
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Data Presentation
The following tables present illustrative data on the pH-dependent solubility and stability of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends for a weakly basic compound.
Table 1: Illustrative pH-Solubility Profile of this compound
| pH | This compound Solubility (µg/mL) |
| 2.0 | > 2000 |
| 3.0 | 1500 |
| 4.0 | 850 |
| 5.0 | 300 |
| 6.0 | 50 |
| 7.0 | 10 |
| 8.0 | < 5 |
Table 2: Illustrative pH-Stability Profile of this compound at 25°C
| pH | % this compound Remaining after 7 Days |
| 2.0 | 85% |
| 3.0 | 92% |
| 4.0 | 98% |
| 5.0 | 99% |
| 6.0 | 95% |
| 7.0 | 90% |
| 8.0 | 82% |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of this compound
Objective: To determine the equilibrium solubility of this compound across a range of pH values.
Methodology:
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Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 8).
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Add Excess Compound: Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is formed.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
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Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
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Dilution: Dilute the filtered samples with a suitable solvent to a concentration within the quantifiable range of your analytical method.
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Analysis: Quantify the concentration of this compound in each diluted sample using a validated analytical method, such as HPLC-UV.
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Data Plotting: Plot the determined solubility (e.g., in µg/mL) against the measured pH of each buffer to generate the pH-solubility profile.
Protocol for Assessing the pH-Stability Profile of this compound
Objective: To evaluate the chemical stability of this compound in solution at various pH values over time.
Methodology:
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Prepare Solutions: Prepare solutions of this compound at a known concentration in a series of buffers covering the desired pH range.
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Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot from each solution to determine the initial concentration of this compound. This serves as the baseline (100%).
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Storage: Store the remaining solutions under controlled conditions (e.g., specific temperature and light exposure).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw aliquots from each solution.
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Quantification: Analyze the concentration of this compound in each sample using a stability-indicating analytical method (e.g., HPLC-UV that can separate the parent drug from its degradation products).
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Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH value, relative to the initial concentration.
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Profile Generation: Plot the percentage of this compound remaining against time for each pH, or plot the percentage remaining at a specific time point against pH to visualize the pH-stability profile.
Visualizations
Caption: Workflow for pH adjustment to achieve a stable and soluble this compound solution.
Caption: Conceptual relationship between pH, solubility, and stability for this compound.
References
Strategies to reduce Metoquizine precipitation in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the precipitation of Metoquizine in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous buffers? A1: this compound is an anticholinergic compound investigated for various therapeutic applications.[][2] Its chemical structure lends it a high LogP (a measure of lipophilicity), suggesting poor water solubility.[3] Precipitation in aqueous buffers is common for poorly soluble drugs and is often triggered by factors such as pH, concentration, buffer composition, and temperature. More than 40% of new chemical entities are poorly soluble in water, making this a frequent challenge in drug development.[4][5]
Q2: Is this compound a weak acid or a weak base? How does this affect solubility? A2: Based on its chemical structure, this compound is expected to behave as a weak base. The solubility of weakly basic drugs is highly dependent on pH. In acidic environments (low pH), the molecule becomes protonated (ionized), which significantly increases its aqueous solubility. Conversely, as the pH increases towards neutral or alkaline conditions, the molecule exists in its neutral, less soluble form, leading to a higher likelihood of precipitation.
Q3: What general strategies can I use to prevent this compound precipitation? A3: Several techniques can be employed to enhance and maintain the solubility of poorly water-soluble drugs like this compound. These are broadly categorized as physical modifications (e.g., particle size reduction) and chemical modifications (e.g., pH adjustment, use of excipients). Common laboratory strategies include:
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pH Adjustment: Lowering the pH of the buffer.
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Co-solvents: Adding a water-miscible organic solvent.
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Surfactants: Using agents that form micelles to encapsulate the drug.
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Complexation: Employing agents like cyclodextrins to form inclusion complexes.
Troubleshooting Guide: Resolving this compound Precipitation
This section provides a systematic approach to diagnose and solve precipitation issues during your experiments.
Issue 1: Immediate precipitation occurs upon adding this compound to the buffer.
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Primary Cause: The concentration of this compound exceeds its intrinsic solubility limit under the current buffer conditions (e.g., neutral pH).
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Troubleshooting Steps:
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Verify Solubility Limit: First, determine the approximate solubility of this compound in your specific buffer system.
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Reduce Concentration: If experimentally feasible, lower the working concentration of this compound to below its solubility limit.
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Modify Formulation: If the concentration is fixed, proceed to the formulation strategies outlined below (pH adjustment, co-solvents, etc.) to increase the drug's solubility in the vehicle.
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Issue 2: Precipitation occurs after adjusting the pH of a this compound stock solution.
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Primary Cause: You are likely adjusting the pH into a range where the un-ionized, poorly soluble form of this compound predominates. This is a classic pH-shift effect.
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Troubleshooting Steps:
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Maintain Low pH: Keep the final pH of the solution as low as your experimental constraints allow to maintain this compound in its soluble, ionized state.
-
Buffer Selection: The type and strength of the buffer can influence precipitation. Physiologically relevant buffers like bicarbonate can have different effects than common laboratory buffers like phosphate. Consider if your buffer choice is contributing to the issue.
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Use Precipitation Inhibitors: Incorporate polymers or other excipients that can help maintain a supersaturated state and inhibit crystal growth.
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Issue 3: The solution is initially clear but shows precipitation after some time or a change in temperature.
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Primary Cause: The solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation. Solubility can also be temperature-dependent.
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Troubleshooting Steps:
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Temperature Control: Ensure all solutions are prepared and stored at a constant, controlled temperature.
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Incorporate Stabilizers: The use of solubility enhancers like cyclodextrins or surfactants can create more stable formulations and prevent delayed precipitation.
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Particle Size: If you are dissolving a solid form, the particle size can affect the rate of dissolution but not the equilibrium solubility. However, using a nanosuspension or micronized powder can sometimes create more stable dispersions.
-
Experimental Protocols for Solubility Enhancement
The following are detailed methods for key strategies to improve this compound solubility.
pH Adjustment
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Objective: To increase the concentration of the soluble, ionized form of this compound by lowering the pH.
-
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable acidic medium (e.g., 10 mg/mL in 0.1 N HCl).
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Prepare the desired final buffer (e.g., Phosphate Buffered Saline, PBS).
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While vigorously stirring the PBS, slowly add the acidic this compound stock solution dropwise to achieve the final desired concentration.
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Monitor the final pH of the solution. If it is too low for your experiment, carefully adjust it upwards with a dilute base (e.g., 0.1 N NaOH). Be aware that precipitation may occur as you approach the pKa of this compound. Perform a titration study to identify the highest acceptable pH before precipitation begins.
-
Co-Solvency
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Objective: To increase solubility by reducing the polarity of the aqueous solvent system.
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Methodology:
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Select a panel of biocompatible co-solvents such as propylene glycol (PG), polyethylene glycol 400 (PEG 400), or ethanol.
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Prepare a series of vehicle systems by mixing the co-solvent with your aqueous buffer at different volume-to-volume ratios (e.g., 5%, 10%, 20% v/v).
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Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each vehicle system in separate vials.
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Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved drug.
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Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and analyze the this compound concentration using a suitable analytical method (e.g., HPLC-UV). This will determine the saturation solubility in each co-solvent mixture.
-
Surfactant Solubilization
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Objective: To increase apparent solubility by entrapping this compound within surfactant micelles.
-
Methodology:
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Select a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Cremophor variant.
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Prepare a series of solutions in your aqueous buffer with surfactant concentrations above its critical micelle concentration (CMC). For Tween 80, the CMC is ~0.012 mg/mL. Use concentrations such as 0.1%, 0.5%, and 1.0% (w/v).
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Follow steps 3-6 from the "Co-Solvency" protocol to determine the saturation solubility of this compound in each surfactant solution.
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Cyclodextrin Complexation
-
Objective: To form a soluble inclusion complex between this compound and a cyclodextrin.
-
Methodology:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and safety profile.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
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Follow steps 3-6 from the "Co-Solvency" protocol to add excess this compound and determine the equilibrium solubility.
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Plot the solubility of this compound as a function of HP-β-CD concentration. The shape of this "phase-solubility" diagram will provide information about the stoichiometry and stability of the inclusion complex.
-
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound to illustrate the effectiveness of these strategies. Note: These values are for illustrative purposes only and must be determined experimentally.
Table 1: Effect of pH on this compound Solubility in 50 mM Phosphate Buffer
| pH | This compound Solubility (µg/mL) |
|---|---|
| 3.0 | >2000 |
| 4.0 | 950 |
| 5.0 | 150 |
| 6.0 | 20 |
| 7.0 | <2 |
| 7.4 | <1 |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4
| Co-solvent (v/v %) | This compound Solubility (µg/mL) |
|---|---|
| None | <1 |
| 10% Ethanol | 12 |
| 20% Ethanol | 35 |
| 10% Propylene Glycol | 18 |
| 20% Propylene Glycol | 48 |
| 20% PEG 400 | 65 |
Table 3: Effect of Excipients on this compound Solubility at pH 7.4
| Excipient (% w/v) | This compound Solubility (µg/mL) |
|---|---|
| None | <1 |
| 1% Tween 80 | 110 |
| 2% Tween 80 | 230 |
| 5% HP-β-CD | 410 |
| 10% HP-β-CD | 950 |
Visual Guides and Workflows
Caption: Key factors that can induce this compound precipitation.
Caption: A step-by-step workflow for troubleshooting precipitation.
Caption: Mechanisms of action for different solubility enhancers.
References
Validation & Comparative
Validating Metoquizine's Target Engagement in the Central Nervous System: A Comparative Guide
A critical challenge in the development of novel therapeutics for central nervous system (CNS) disorders is the definitive confirmation of target engagement. This guide provides a comparative overview of methodologies to validate the interaction of Metoquizine with its intended molecular target within the CNS. Due to the limited publicly available information specifically detailing this compound's CNS target and its validation, this document will focus on established and cutting-edge techniques applicable to a hypothetical CNS target for this compound, alongside a comparison with alternative therapeutic strategies.
While this compound is documented as an antihistamine, its specific molecular interactions within the neuronal signaling pathways of the CNS are not extensively characterized in public literature.[] This guide, therefore, presents a framework for validating the CNS target engagement of a compound like this compound, assuming a primary molecular target has been identified.
Comparative Analysis of Target Engagement Methodologies
The successful development of a CNS drug hinges on demonstrating that it reaches its intended site of action and interacts with its target at clinically relevant concentrations.[2] A variety of techniques, each with distinct advantages and limitations, can be employed to measure target engagement.
| Methodology | Principle | Advantages | Disadvantages | Applicability to this compound |
| Positron Emission Tomography (PET) Imaging | Utilizes radiolabeled ligands that bind to the target of interest, allowing for non-invasive visualization and quantification of target occupancy in the living brain.[3][4] | Non-invasive, provides quantitative occupancy data in humans, enables dose selection.[4] | Requires a specific and high-affinity radioligand, expensive, limited availability of suitable tracers for novel targets. | High, provided a specific PET ligand for this compound's target can be developed. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding. This can be applied to tissue samples from preclinical models or patient-derived materials. | Provides direct evidence of target binding in a physiological context, applicable to a wide range of targets. | Invasive (requires tissue samples), may not be suitable for all target classes. | High, can be used in preclinical animal models to confirm target engagement in brain tissue. |
| Biomarker Analysis | Measures downstream molecular or physiological changes that are a direct consequence of target modulation. This can include changes in protein phosphorylation, gene expression, or neurochemical levels. | Can provide evidence of functional target engagement, may be more readily accessible (e.g., in cerebrospinal fluid or blood). | Indirect measure of target binding, requires a well-validated biomarker linked to the target's activity. | Moderate to High, dependent on the identification of a robust and validated biomarker for this compound's target. |
| Electroencephalography (EEG) / Magnetoencephalography (MEG) | These techniques measure brain electrical and magnetic activity, respectively. Changes in specific frequency bands or event-related potentials can serve as functional readouts of target engagement for drugs acting on ion channels or neurotransmitter systems. | Non-invasive, provides real-time functional information. | Indirect measure of target engagement, can be influenced by off-target effects. | Moderate, particularly if this compound targets ion channels or synaptic receptors that influence neuronal oscillations. |
| In Vitro Autoradiography | Uses radiolabeled compounds to map the distribution and density of the target in post-mortem brain tissue sections. | High resolution, provides detailed anatomical information on target localization. | Ex vivo technique, does not provide information on target engagement in a living system. | High, for initial characterization of this compound's target distribution in the brain. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
In Vivo Target Occupancy Assessment using PET Imaging
Objective: To quantify the percentage of this compound's target that is occupied by the drug at various doses in the living brain.
Protocol:
-
Radioligand Synthesis: A high-affinity and specific PET radioligand for the target of interest is synthesized and validated.
-
Animal Model/Human Subjects: The study is conducted in appropriate preclinical models (e.g., non-human primates) or human volunteers.
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Baseline Scan: A baseline PET scan is performed to measure the density of the unoccupied target.
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This compound Administration: Subjects are administered a single dose of this compound.
-
Post-Dose Scan: A second PET scan is conducted at the time of expected peak plasma concentration of this compound.
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Data Analysis: The reduction in radioligand binding potential between the baseline and post-dose scans is used to calculate target occupancy.
Ex Vivo Target Engagement Confirmation with CETSA®
Objective: To directly confirm the binding of this compound to its target in brain tissue.
Protocol:
-
Dosing: Preclinical models are dosed with this compound or a vehicle control.
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Tissue Harvesting: At a predetermined time point, brain tissue is rapidly harvested and homogenized.
-
Thermal Challenge: Aliquots of the brain lysate are heated to a range of temperatures.
-
Protein Separation: The aggregated, unbound protein is separated from the soluble, ligand-bound protein by centrifugation.
-
Quantification: The amount of soluble target protein at each temperature is quantified using techniques like Western blotting or mass spectrometry.
-
Melt Curve Analysis: The thermal melt curves for the vehicle- and this compound-treated groups are compared to determine the extent of target stabilization.
Visualizing the Path to Validation
Understanding the workflow and underlying biological pathways is essential for successful target validation.
Caption: Workflow for validating CNS target engagement.
Assuming this compound targets a G-protein coupled receptor (GPCR) involved in neuronal signaling, the following pathway illustrates its potential mechanism of action.
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion
Validating the CNS target engagement of this compound is a multifaceted process that requires a combination of in vitro, ex vivo, and in vivo techniques. While direct evidence for this compound's CNS target is limited in the public domain, the methodologies outlined in this guide provide a robust framework for its future investigation and for the development of alternative CNS therapeutics. The selection of appropriate assays will be contingent on the specific molecular characteristics of the identified target. A comprehensive and early assessment of target engagement is paramount to de-risk clinical development and increase the probability of success in bringing novel CNS therapies to patients.
References
A Comparative Guide to the Enantiomeric Separation and Activity of Metoquizine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomeric separation and biological activity of Metoquizine (also known as Mequitazine) isomers, supported by experimental data. This compound is a second-generation antihistamine that acts as a competitive antagonist of the histamine H1 receptor, providing relief from allergic symptoms.[1][2][3] As a chiral drug, its enantiomers exhibit different pharmacological properties.
Enantiomeric Separation of this compound
The separation of this compound enantiomers is crucial for studying their individual pharmacological effects and for the development of enantiomerically pure drugs. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a common and effective method for this purpose.[4][5]
Experimental Protocol: Chiral HPLC Separation
A study by Zhou et al. investigated the chiral separation of five antihistamine drugs, including this compound, using HPLC with polysaccharide-based chiral stationary phases. The following protocol is based on their findings for achieving enantiomeric separation.
Table 1: HPLC Conditions for Enantiomeric Separation of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Chiral Stationary Phase | Chiralpak IA or Chiralpak ID |
| Mobile Phase | A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer, with a basic additive. The exact ratio needs to be optimized for baseline separation. |
| Detection | UV detector at an appropriate wavelength for this compound |
Note: The original study evaluated multiple parameters. For this compound specifically, the researchers noted that the retention times were significantly influenced by the methanol content in the mobile phase when using a Chiralpak ID column.
Experimental Workflow
Caption: Workflow for the enantiomeric separation of this compound using chiral HPLC.
Activity Comparison of this compound Isomers
The enantiomers of this compound exhibit significant differences in their affinity for the histamine H1 receptor and consequently in their antihistaminic activity.
Experimental Data: Receptor Binding and Biological Activity
In vitro studies have demonstrated the stereoselective activity of this compound enantiomers. The antihistaminergic activity primarily resides in the l-enantiomer (S-enantiomer).
Table 2: Comparison of Biological Activity of this compound Enantiomers
| Enantiomer | H1 Receptor Affinity | Antihistaminic Potency | Antimuscarinic Activity |
| (+)-(S)-Metoquizine (l-Metoquizine) | Approximately 10-fold higher than (-)-(R)-enantiomer | 10-fold more potent than (-)-(R)-enantiomer | Lower affinity compared to (-)-(R)-enantiomer |
| (-)-(R)-Metoquizine (d-Metoquizine) | Lower affinity | Less potent | Higher affinity compared to (+)-(S)-enantiomer |
Data sourced from studies on this compound and its derivatives.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of histamine to the H1 receptor. This action blocks the downstream signaling cascade that leads to allergic symptoms.
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Conclusion
The enantiomers of this compound display distinct pharmacological profiles. The (+)-(S)-enantiomer is the more potent antihistamine, while the (-)-(R)-enantiomer contributes more to the antimuscarinic activity. The development of enantiomerically pure (+)-(S)-Metoquizine could offer a therapeutic advantage by providing the desired antihistaminic effect with potentially fewer side effects associated with muscarinic receptor antagonism. The successful chiral separation of this compound using HPLC with polysaccharide-based CSPs is a critical step in achieving this goal and enabling further detailed pharmacological studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mequitazine? [synapse.patsnap.com]
- 3. Mequitazine | C20H22N2S | CID 4066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Metoquizine and atropine in vivo
A comprehensive comparison between Metoquizine and atropine is not possible at this time due to the limited publicly available scientific literature on this compound.
Initial research identifies this compound as an antihistamine used for allergy relief. However, detailed information regarding its mechanism of action, in vivo experimental data, and specific signaling pathways is not available in the public domain. Consequently, a direct, data-driven comparison with the well-characterized drug atropine cannot be conducted.
In contrast, atropine is a well-documented and extensively studied anticholinergic agent. The following information provides a detailed overview of its in vivo effects, mechanism of action, and relevant experimental data, which can serve as a benchmark for comparison should data on this compound become available.
Atropine: A Detailed In Vivo Profile
Atropine is a competitive, non-specific antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[] By blocking the action of acetylcholine, a neurotransmitter, it exerts a wide range of effects on the parasympathetic nervous system, which controls various involuntary bodily functions.[][2][3][4]
Mechanism of Action
Atropine's primary mechanism involves the reversible blockade of muscarinic receptors at various neuroeffector junctions. This prevents acetylcholine from binding and eliciting its usual response. The physiological consequences are dependent on the location of these receptors.
dot
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
In Vivo Effects: A Summary of Experimental Data
Atropine's effects are dose-dependent and impact multiple organ systems. The following table summarizes key in vivo effects with supporting quantitative data from human and animal studies.
| Organ System | Effect | Quantitative Data (Example) | Species | Reference |
| Cardiovascular | Increased heart rate (tachycardia) | Intramuscular injection of 0.02 mg/kg resulted in a maximum increase of 22 beats per minute. | Human | |
| At higher doses, can cause atrioventricular (A-V) block. | High doses of methylatropine nitrate (a derivative) caused transient decreases in heart rate. | Dog | ||
| Salivary Glands | Decreased salivary flow (dry mouth) | Oral (0.03 mg/kg) and IM (0.02 mg/kg) doses resulted in 84.3% and 87.5% reduction in salivary flow, respectively. | Human | |
| Ocular | Pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) | 0.01% atropine eye drops resulted in an average pupillary dilation of 1 mm. | Human | |
| Respiratory | Bronchodilation and reduced secretions | Atropine reduces secretions in the mouth and respiratory passages. | General | |
| Central Nervous System | Can cause stimulation or depression depending on the dose. | Can cross the blood-brain barrier. | General |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are examples of experimental protocols used in in vivo studies of atropine.
1. Evaluation of Atropine's Effect on Heart Rate and Salivary Flow in Humans
-
Objective: To compare the effects of oral and intramuscular atropine on heart rate and salivary secretion.
-
Subjects: Healthy adult volunteers.
-
Methodology:
-
A crossover study design was used where each volunteer received both oral (0.03 mg/kg) and intramuscular (0.02 mg/kg) atropine on separate occasions.
-
Heart rate was monitored continuously.
-
Salivary flow was measured by collecting saliva over a set period.
-
Plasma atropine concentrations were determined using a radioreceptor assay.
-
-
Data Analysis: Statistical comparison of heart rate and salivary flow changes between the two administration routes.
dot
Caption: Crossover study design for atropine administration.
2. Investigation of Low-Dose Atropine for Myopia Progression in Children
-
Objective: To evaluate the efficacy and safety of 0.01% atropine eye drops in reducing the progression of myopia.
-
Subjects: Children aged 6-12 years with myopia.
-
Methodology:
-
A multicenter, double-masked, placebo-controlled, randomized trial.
-
Participants were randomly assigned to receive either 0.01% atropine eye drops or a placebo, administered once daily in both eyes for 2 years.
-
Primary outcomes measured were changes in spherical equivalent refraction and axial length of the eye.
-
Safety assessments included monitoring for adverse effects like photophobia and blurred near vision.
-
-
Data Analysis: Comparison of the mean change in myopia progression and axial elongation between the atropine and placebo groups.
Signaling Pathways
Atropine's effects are mediated through the blockade of signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger various intracellular signaling cascades depending on the receptor subtype and cell type. For instance, M2 receptors in the heart are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a subsequent slowing of the heart rate. Atropine blocks this inhibitory effect.
dot
Caption: Atropine blocks the Gi-coupled M2 receptor signaling pathway.
Conclusion
While a direct comparative guide between this compound and atropine cannot be provided due to the lack of data on this compound, this document offers a comprehensive overview of the in vivo pharmacology of atropine. This information can serve as a valuable reference for researchers and drug development professionals. Further investigation into the pharmacology of this compound is necessary to enable a meaningful head-to-head comparison. Should proprietary or new research data on this compound become available, a similar detailed analysis could be performed to create the requested comparison guide.
References
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Uncharted Territory of Metoquizine's In Vivo Efficacy
For researchers, scientists, and drug development professionals, the evaluation of a compound's efficacy in living organisms is a critical milestone. This guide endeavors to provide a comprehensive comparison of Metoquizine's performance in relevant disease models. However, a thorough review of publicly available scientific literature and clinical trial data reveals a significant information gap regarding a compound named "this compound."
It is highly probable that "this compound" is a misspelling of an existing drug, an internal code name for a compound not yet in the public domain, or a substance that has not been the subject of published in vivo studies. The following sections are structured to present the kind of data and analysis that would be included in a standard comparison guide, with the understanding that no specific data for "this compound" could be found. This framework can be utilized if and when information on this compound becomes available.
Putative Mechanism of Action and Signaling Pathway
A crucial first step in evaluating a drug's efficacy is understanding its mechanism of action. For a hypothetical anti-cancer agent, this might involve the inhibition of a key signaling pathway involved in cell proliferation and survival. A diagram illustrating such a pathway is presented below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Comparative In Vivo Efficacy in Disease Models
To assess the therapeutic potential of a new drug, its efficacy is compared against a standard-of-care treatment or a placebo in a relevant animal model of the disease. For instance, in an oncology setting, this would typically involve a xenograft mouse model where human tumor cells are implanted into immunocompromised mice.
Table 1: Hypothetical Comparison of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Survival Rate (%) at Day 40 |
| Vehicle Control | 10 mL/kg, oral, daily | 1500 ± 250 | - | 0 |
| This compound | 50 mg/kg, oral, daily | 450 ± 120 | 70 | 80 |
| Standard-of-Care (e.g., 5-FU) | 20 mg/kg, i.p., twice weekly | 600 ± 150 | 60 | 60 |
Data are presented as mean ± standard deviation and are purely illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation of scientific findings. Below is a hypothetical workflow for an in vivo efficacy study.
Caption: A generalized experimental workflow for an in vivo anti-tumor efficacy study.
Detailed Methodology
-
Animal Models: Severe combined immunodeficient (SCID) mice, aged 6-8 weeks, would be used. All animal procedures would be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: 1 x 10^6 human colorectal cancer cells (e.g., HCT116) in 100 µL of Matrigel would be subcutaneously injected into the right flank of each mouse.
-
Treatment: Once tumors reach a mean volume of 100-150 mm³, mice would be randomized into treatment groups. This compound would be administered orally daily, while the standard-of-care would be administered intraperitoneally twice a week. The vehicle control group would receive the formulation buffer.
-
Efficacy Assessment: Tumor volume would be measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight would also be monitored as a general indicator of toxicity.
-
Statistical Analysis: Data would be analyzed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons. Survival data would be analyzed using the Kaplan-Meier method.
Logical Comparison and Future Directions
The decision to advance a drug candidate from preclinical to clinical development hinges on a logical assessment of its performance relative to existing therapies.
Caption: A simplified decision tree for advancing a preclinical drug candidate.
Assessing the selectivity of Metoquizine for muscarinic receptor subtypes
A Comparative Guide for Researchers
This guide provides a comparative analysis of the selectivity of various antagonist compounds for the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented here is crucial for researchers in pharmacology and drug development to select the most appropriate tools for their studies and to guide the design of novel subtype-selective ligands.
Introduction to Muscarinic Receptor Subtypes
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five distinct subtypes, M1 through M5, are encoded by separate genes and exhibit unique tissue distribution and signaling properties.[2][3] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4] In contrast, M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[4] The high degree of homology in the orthosteric binding site across these subtypes presents a significant challenge in the development of subtype-selective drugs.
Comparative Analysis of Antagonist Binding Affinities
The selectivity of a muscarinic antagonist is determined by its binding affinity for each of the five receptor subtypes. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data is often presented as pKi, which is the negative logarithm of the Ki value, meaning a higher pKi value corresponds to a higher affinity.
The following table summarizes the pKi values for a selection of commonly used muscarinic antagonists at human muscarinic receptor subtypes. This data has been compiled from various radioligand binding studies.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.5 | ~7.1 | M1-selective |
| Methoctramine | ~7.3 | ~8.1 | ~7.1 | ~7.7 | ~7.2 | M2-selective |
| 4-DAMP | ~8.8 | ~7.9 | ~9.1 | ~8.5 | ~8.4 | M3/M1-selective |
| Tropicamide | ~7.0 | ~6.8 | ~7.1 | ~7.5 | ~7.2 | M4-preferring |
| Darifenacin | ~7.8 | ~7.9 | ~8.8 | ~7.8 | ~7.9 | M3-selective |
Note: The pKi values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
The determination of antagonist affinity and selectivity relies on robust in vitro assays. The following are detailed methodologies for key experiments commonly cited in muscarinic receptor research.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist by measuring its ability to compete with a known radioligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, add a fixed concentration of the radioligand, the cell membranes, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Inositol Phosphate (IP) Accumulation
For M1, M3, and M5 receptors that couple to Gq/11, functional antagonism can be assessed by measuring the inhibition of agonist-stimulated inositol phosphate accumulation.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced production of inositol phosphates.
Materials:
-
Intact cells expressing the M1, M3, or M5 receptor subtype.
-
[³H]-myo-inositol.
-
Agonist (e.g., carbachol, acetylcholine).
-
Antagonist (test compound).
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate the cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Antagonist and Agonist Addition: Add varying concentrations of the antagonist, followed by a fixed concentration of the agonist.
-
Incubation: Incubate for a specific time to allow for IP accumulation.
-
Extraction: Terminate the reaction by adding ice-cold TCA.
-
Purification: Separate the inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography (Dowex resin).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in muscarinic receptor signaling and the experimental methods used to study them, the following diagrams are provided.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship in a functional antagonist assay.
References
- 1. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of signal transduction at M2 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mobt3ath.com [mobt3ath.com]
Validating the Therapeutic Potential of Mequitazine Through Biomarker Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mequitazine and its Class
Mequitazine is a second-generation antihistamine primarily used to alleviate symptoms of allergic conditions such as rhinitis and urticaria.[1] Like other drugs in its class, its principal mechanism of action is the competitive antagonism of histamine H1 receptors.[1] When an allergen is encountered, mast cells and basophils release histamine, which then binds to H1 receptors, leading to allergic symptoms like vasodilation, increased vascular permeability, sneezing, and itching.[1] Mequitazine works by blocking these receptors, thereby preventing histamine from exerting its effects.[1] A key advantage of second-generation antihistamines, including Mequitazine, is their reduced ability to cross the blood-brain barrier, resulting in fewer sedative effects compared to first-generation antihistamines.[1] Some evidence also suggests that Mequitazine may possess anti-inflammatory properties, though the precise mechanism for this is not fully elucidated.
Comparative Efficacy of Mequitazine
Clinical studies have compared the sedative effects of Mequitazine with other antihistamines. These studies indicate that Mequitazine has a low propensity to induce drowsiness, comparable to other non-sedating antihistamines like cetirizine and loratadine.
| Drug | Generation | Common Brand Name(s) | Typical Adult Dosage | Sedative Effect | Key Characteristics |
| Mequitazine | Second | Mircol | 5 mg twice daily | Low | Low sedation profile, potential anti-inflammatory effects. |
| Cetirizine | Second | Zyrtec | 10 mg once daily | Low to Moderate | Rapid onset of action. |
| Loratadine | Second | Claritin | 10 mg once daily | Low | Generally non-drowsy. |
| Fexofenadine | Second | Allegra | 180 mg once daily | Very Low | Low potential for drowsiness. |
| Diphenhydramine | First | Benadryl | 25-50 mg every 4-6 hours | High | Significant sedative and anticholinergic side effects. |
Biomarker Analysis for Therapeutic Potential
To validate the therapeutic potential of Mequitazine beyond its established antihistaminic effects, a robust biomarker strategy is essential. Biomarkers can provide objective measures of a drug's pharmacodynamic effects and its impact on underlying disease processes.
Proposed Biomarkers for Mequitazine Efficacy
The following table outlines potential biomarkers that could be used to assess the anti-inflammatory and allergic response modulation by Mequitazine.
| Biomarker Category | Specific Biomarker | Biological Sample | Rationale for Measurement |
| Inflammatory Cytokines | Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13) | Serum, Plasma, Nasal Lavage Fluid | These Th2 cytokines are central to the allergic inflammatory cascade. A reduction would indicate an anti-inflammatory effect. |
| Tumor Necrosis Factor-alpha (TNF-α) | Serum, Plasma | A key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. | |
| Cellular Markers | Eosinophil Count | Whole Blood, Sputum | Eosinophils are key effector cells in allergic inflammation. A decrease in their number or activation state would be a strong indicator of efficacy. |
| Mast Cell Tryptase | Serum | Tryptase is released from activated mast cells and is a specific marker of mast cell degranulation. | |
| Immunoglobulins | Immunoglobulin E (IgE) | Serum | While total IgE is a general marker of atopy, allergen-specific IgE levels can be monitored in response to allergen challenge. |
| Exhaled Breath Markers | Fractional Exhaled Nitric Oxide (FeNO) | Exhaled Breath | FeNO is a non-invasive marker of eosinophilic airway inflammation, particularly relevant in allergic asthma. |
Experimental Protocols
The following are detailed methodologies for key experiments to analyze the proposed biomarkers.
Multiplex Immunoassay for Cytokine Profiling
Objective: To quantify the levels of multiple inflammatory cytokines in serum or plasma samples.
Methodology:
-
Sample Collection and Processing: Collect whole blood from subjects at baseline and at specified time points post-treatment with Mequitazine. Separate serum or plasma by centrifugation and store at -80°C until analysis.
-
Assay Procedure: Utilize a commercially available multiplex immunoassay kit (e.g., Luminex-based assay) for the simultaneous quantification of IL-4, IL-5, IL-13, and TNF-α.
-
Data Analysis: Generate standard curves for each cytokine to determine their concentrations in the samples. Compare the pre- and post-treatment cytokine levels using appropriate statistical tests (e.g., paired t-test).
Flow Cytometry for Eosinophil Count and Activation
Objective: To determine the absolute count and activation status of eosinophils in whole blood.
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Staining: Stain the whole blood with a panel of fluorescently labeled antibodies against eosinophil-specific surface markers (e.g., Siglec-8) and activation markers (e.g., CD69).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the eosinophil population based on their characteristic forward and side scatter properties and specific marker expression. Quantify the absolute count and the percentage of activated eosinophils.
Visualizing Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and how antihistamines like Mequitazine block this process.
Experimental Workflow for Biomarker Analysis
This diagram outlines the logical flow of a study designed to validate the therapeutic potential of Mequitazine using biomarker analysis.
Conclusion
While Mequitazine is an established second-generation antihistamine with a favorable safety profile, its broader therapeutic potential, particularly its anti-inflammatory effects, remains an area for further investigation. The application of a systematic biomarker analysis, as outlined in this guide, can provide the necessary objective evidence to validate its efficacy beyond symptomatic relief of allergies. By employing techniques such as multiplex immunoassays and flow cytometry to measure key inflammatory and cellular markers, researchers can gain deeper insights into the mechanism of action of Mequitazine and substantiate its therapeutic value for a potentially wider range of inflammatory conditions. This approach, combining established clinical understanding with modern analytical techniques, is crucial for advancing the development and application of Mequitazine and other immunomodulatory drugs.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Metoquizine Disposal
Immediate Safety and Handling
Prior to handling Metoquizine, it is crucial to assume the compound may be harmful and to take appropriate precautions.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Suitable chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if dusts are generated. | Minimizes inhalation of the compound. |
First Aid Measures: In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water and seek immediate medical attention. Do not induce vomiting. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If irritation develops, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinsate from cleaning contaminated glassware.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling and Storage:
-
Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
The label must clearly state "Hazardous Waste" and the full chemical name, "this compound." If the waste is a mixture, all components should be listed.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, heat sources, and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with detailed information about the waste, including its composition and quantity.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Spill and Contamination Cleanup
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: Label the container with all its contents and manage it as hazardous waste according to the protocol outlined above.
Empty Container Disposal
Proper disposal of empty containers is a critical step in the waste management process.
-
Thoroughly Rinse: Triple rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from cleaning the container is considered hazardous waste and must be collected and disposed of accordingly.
-
Deface Label: Once the container is clean, deface or remove the original label.
-
Final Disposal: Dispose of the clean container in accordance with your institution's procedures for clean glassware or plastic. Containers that held acutely toxic materials or those with more than a residual amount of product should be disposed of as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations to ensure full compliance.
References
Essential Safety and Handling Protocols for Metoquizine
General Laboratory Safety Precautions for Handling Chemicals with Unknown Hazards
When handling any chemical for which a detailed hazard assessment is not available, it is crucial to treat the substance as potentially hazardous. The following general safety protocols should be strictly followed.
1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes, mists, and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. The type of respirator should be determined by a qualified safety professional based on a risk assessment. | Prevents inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
2. Engineering Controls:
| Control Measure | Description |
| Ventilation | All handling of Metoquizine should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Eye Wash Station & Safety Shower | Must be readily accessible in the immediate work area. |
3. Handling and Storage:
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
4. Disposal:
Dispose of waste in accordance with all applicable local, state, and federal regulations. Chemical waste should be collected in appropriately labeled containers. Do not dispose of down the drain or in general waste.
Illustrative Safety Data for Metopimazine (CAS 14008-44-7)
Caution: This information is for Metopimazine and should NOT be assumed to be applicable to this compound.
Hazard Identification:
Metopimazine is classified as harmful if swallowed.[1]
Recommended PPE for Metopimazine:
| PPE Component | Standard |
| Eye/Face Protection | Safety goggles with side-shields.[1] |
| Skin Protection | Protective gloves and impervious clothing.[1] |
| Respiratory Protection | Suitable respirator.[1] |
First Aid Measures for Metopimazine:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water.[1] |
| Skin Contact | Rinse skin with plenty of water and remove contaminated clothing. |
| Inhalation | Move to fresh air. |
| Ingestion | Wash out mouth with water. |
Experimental Workflow for Handling a Chemical with Unknown Hazards
The following diagram illustrates a logical workflow for safely handling a chemical compound like this compound where specific hazard data is not immediately available.
Caption: Workflow for Safe Handling of Chemicals with Unknown Hazards.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
